6-Hydrazinylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
quinolin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZMGKIRJUQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491007 | |
| Record name | 6-Hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16023-69-1 | |
| Record name | 6-Hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Hydrazinylquinoline chemical properties and reactivity
An In-depth Technical Guide to 6-Hydrazinylquinoline: Chemical Properties and Reactivity
Introduction
This compound is a heterocyclic aromatic compound from the quinoline family, characterized by a hydrazine group (-NHNH₂) at the 6-position of the quinoline ring.[1] This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity and potential biological activities. This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is often handled as its hydrochloride salt to improve stability and solubility in polar solvents.[1] The key physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below.
| Property | This compound | This compound Hydrochloride |
| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol [1][2][3][4] |
| CAS Number | 16023-69-1[1] | 120209-22-5[1][2][3] or 103755-52-8[5][6] |
| Appearance | Crystalline solid[1] | White crystalline powder or solid[5] |
| Solubility | Soluble in organic solvents[1] | Soluble in water and polar solvents[1][5] |
| Melting Point | Not specified | Approximately 170-175°C[5] |
| Functional Groups | Quinoline ring, hydrazine group[1] | Quinoline ring, hydrazine group[1] |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine moiety.[1] This functional group readily participates in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Nucleophilic Reactions
The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, rendering it strongly nucleophilic. This allows it to react with a wide range of electrophiles.
-
Condensation Reactions: this compound reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of its synthetic utility, providing a scaffold for further functionalization.
-
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives.
Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and an aromatic quinoline core, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial condensation followed by an intramolecular cyclization. For instance, reaction with β-dicarbonyl compounds can yield pyrazole-fused quinolines.
Synthesis of Biologically Active Molecules
Derivatives of this compound have been investigated for a range of biological activities. For example, quinoline hydrazone derivatives have been synthesized and evaluated for their antifungal properties.[7] The ability of the quinoline scaffold and the hydrazone linkage to coordinate with metal ions has also led to the development of metal complexes with potential antimicrobial and anticancer activities.[7]
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound. Researchers should consult specific literature for detailed, substrate-specific conditions.
General Synthesis of this compound
The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a 6-haloquinoline with hydrazine.
Materials:
-
6-Haloquinoline (e.g., 6-chloroquinoline or 6-bromoquinoline)
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
A mixture of the 6-haloquinoline and an excess of hydrazine hydrate in a suitable solvent is heated to reflux.
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product.[8]
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent to yield pure this compound.[8]
General Synthesis of Quinoline-6-yl-hydrazones
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add an equimolar amount of the aldehyde or ketone to the solution. A catalytic amount of acid can be added to facilitate the reaction.
-
The mixture is typically stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.
-
The resulting hydrazone often precipitates from the solution upon cooling.
-
The product is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.
Visualizations
The following diagrams illustrate key synthetic and logical pathways involving this compound.
Caption: General synthesis of this compound.
Caption: Formation of hydrazones from this compound.
Caption: Application of this compound in a drug discovery workflow.
Safety Information
This compound and its salts should be handled with care in a well-ventilated area.[5] Appropriate personal protective equipment, including gloves and safety goggles, should be worn.[5] Direct contact with skin and eyes should be avoided, as well as inhalation of dust.[5] Store the compound in a cool, dry place away from oxidizing agents.[5]
Conclusion
This compound is a versatile building block in organic and medicinal chemistry. Its nucleophilic hydrazine group allows for a wide array of chemical transformations, leading to the synthesis of diverse molecular architectures. The accessibility of this compound and the straightforward nature of its reactions make it a valuable tool for the development of novel compounds with potential applications in drug discovery and materials science.
References
- 1. This compound (16023-69-1) for sale [vulcanchem.com]
- 2. This compound hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 6-Hydrazinylquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Hydrazinylquinoline hydrochloride, a key chemical intermediate in the synthesis of various bioactive molecules. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines its known solubility profile, provides detailed experimental protocols for solubility determination, and discusses its biological relevance.
Introduction to this compound Hydrochloride
This compound is a heterocyclic aromatic compound featuring a quinoline core with a hydrazine group (-NHNH₂) at the 6-position. It is frequently utilized in its hydrochloride salt form (C₉H₁₀ClN₃) to enhance stability and improve its handling characteristics.[1] The presence of the reactive hydrazine group makes it a valuable precursor for synthesizing a wide array of derivatives, particularly quinoline-based hydrazones, which have garnered significant interest in medicinal chemistry.
The solubility of this compound hydrochloride in various aqueous and organic solvents is a fundamental physicochemical property that dictates its application in both laboratory synthesis and industrial processes. Proper solvent selection is paramount for achieving desired reaction kinetics, maximizing yield, and ensuring the purity of the final product.
Solubility Profile
A thorough review of available scientific literature indicates that specific quantitative solubility data for this compound hydrochloride is not widely published. However, qualitative descriptions consistently report its solubility in polar solvents. The hydrochloride salt form is noted to have improved solubility in water and polar solvents compared to its free base form.[1]
Summary of Known Solubility Data
The table below summarizes the available qualitative solubility information for this compound hydrochloride. Researchers must experimentally determine quantitative solubility in their specific solvent systems for precise measurements.
| Solvent System | Solubility Classification | Remarks & Citation |
| Water | Soluble | The hydrochloride salt form enhances aqueous solubility.[1][2] |
| Alcohol Solvents (e.g., Ethanol) | Soluble | Generally soluble in alcoholic media.[2] |
| Polar Organic Solvents | Expected to be Soluble | The salt form typically increases solubility in polar solvents like DMSO, DMF.[1] |
| Non-polar Organic Solvents | Expected to be Poorly Soluble | Generally, hydrochloride salts exhibit low solubility in non-polar solvents like hexane or toluene. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values, the following experimental protocols are recommended. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][4][5]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature when excess solid is present.
Principle: An excess amount of the solid compound is agitated in the chosen solvent system for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value (equilibrium).
Detailed Protocol:
-
Preparation: Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., a glass vial or flask). The presence of undissolved solid must be visible throughout the experiment.[6]
-
Equilibration: Place the container in an orbital shaker or rotator set to a constant speed (e.g., 100-300 RPM) and temperature (e.g., 25 °C or 37 °C).[6][7] Allow the mixture to agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][6] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material via centrifugation (e.g., at 14,000 rpm for 10 minutes) or filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter). This step must be performed carefully to avoid transferring any solid particles.
-
pH Measurement: For aqueous solutions, measure and record the final pH of the supernatant, as it can significantly influence the solubility of ionizable compounds.[3][6]
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in units of mg/mL or mol/L.
Biological Context and Potential Signaling Pathways
This compound hydrochloride serves as a scaffold for developing quinoline hydrazone derivatives, which are known to possess a broad spectrum of biological activities. These activities include antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[8][9]
Antibacterial Mechanism of Action
The antibacterial effects of quinoline hydrazone derivatives are particularly noteworthy.[8] These compounds can act on multiple bacterial targets, which is a promising strategy to combat the rise of drug-resistant microorganisms.[8] Key mechanisms of action involve the inhibition of essential bacterial enzymes.[8][9][10]
-
DNA Gyrase Inhibition: Like quinolone antibiotics, some derivatives can target DNA gyrase, an enzyme crucial for bacterial DNA replication. Its inhibition disrupts DNA synthesis, leading to bacterial cell death.[8][10]
-
Glucosamine-6-Phosphate Synthase (G6PS) Inhibition: G6PS is vital for the synthesis of the bacterial cell wall. Inhibiting this enzyme weakens the cell wall, making the bacterium susceptible to osmotic lysis.[10]
-
Fatty Acid Synthesis Inhibition: Enzymes such as Enoyl ACP Reductase and 3-Ketoacyl ACP Synthase are critical components of the fatty acid synthesis pathway in bacteria. Blocking this pathway disrupts membrane integrity and energy production.[10]
Conclusion
While specific quantitative solubility data for this compound hydrochloride remains limited in public literature, its qualitative solubility in water and alcohol is established. For drug development and process chemistry applications, it is imperative that researchers experimentally determine the solubility in their specific solvent systems. The detailed shake-flask protocol provided in this guide serves as a robust methodology for obtaining reliable thermodynamic solubility data. The significant biological potential of its derivatives, particularly as antibacterial agents acting on multiple pathways, underscores the importance of understanding the fundamental physicochemical properties of this versatile chemical intermediate.
References
- 1. This compound (16023-69-1) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. scielo.br [scielo.br]
- 8. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Hydrazinylquinoline (CAS Number 16023-69-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydrazinylquinoline, identified by CAS number 16023-69-1, is a quinoline derivative with significant potential in medicinal chemistry and drug development. Its chemical structure, featuring a hydrazine group attached to the quinoline scaffold, makes it a versatile building block for the synthesis of a wide array of bioactive molecules. Research into quinoline derivatives has revealed their promise as anticancer, anti-inflammatory, and antibacterial agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological activities of this compound and its closely related derivatives, offering valuable insights for researchers in the field.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The table below summarizes the key properties of both the free base and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 16023-69-1 | 120209-22-5[1] |
| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃[1] |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol [1] |
| Appearance | Brown solid | White powder |
| Purity | ≥98%[1] | Not specified |
| Storage | Sealed in dry, 2-8°C[1] | Not specified |
Synthesis and Experimental Protocols
A general procedure for the synthesis of quinoline hydrazone derivatives from a hydrazinylquinoline precursor is as follows. This can be adapted for the synthesis of various derivatives for screening purposes.
General Experimental Protocol: Synthesis of Quinoline Hydrazone Derivatives
-
Dissolution: Dissolve the this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Aldehyde/Ketone: To the solution, add the desired aldehyde or ketone (1 equivalent).
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for an appropriate time (typically monitored by Thin Layer Chromatography, TLC).
-
Isolation: After the reaction is complete, cool the mixture and isolate the solid product by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize if necessary to obtain the pure hydrazone derivative.
Note: This is a generalized protocol and may require optimization for specific substrates.
Biological Activity and Potential Therapeutic Applications
Derivatives of this compound, particularly its hydrazone analogues, have demonstrated a broad spectrum of biological activities. The following sections detail the key findings in the areas of anticancer, anti-inflammatory, and antibacterial research.
Anticancer Activity
Quinoline-based compounds are known to exhibit significant anticancer properties. While specific IC50 values for this compound are not available, studies on its dihydrazone derivatives have shown potent activity against various cancer cell lines.
Table of Anticancer Activity for Quinoline Dihydrazone Derivatives
| Compound | BGC-823 (Gastric Cancer) IC50 (µM) | BEL-7402 (Hepatoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Derivative 3a | 21.54 | 25.61 | 19.83 | 34.32 |
| Derivative 3b | 10.23 | 12.87 | 7.016 | 15.43 |
| Derivative 3c | 8.99 | 10.32 | 7.05 | 13.21 |
| Derivative 3d | 15.76 | 18.92 | 14.37 | 28.65 |
| 5-FU (Control) | 12.31 | 15.78 | 10.24 | 18.97 |
Data from a study on quinoline-based dihydrazone derivatives.[2]
These results indicate that modifications of the this compound scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines, with some derivatives showing higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory properties. While specific data for this compound is lacking, related compounds have been shown to inhibit key inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is the albumin denaturation assay.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 72°C for 5 minutes to induce denaturation.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 660 nm.
-
Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using a standard drug like diclofenac sodium as a positive control.
Antibacterial Activity
Quinoline hydrazone derivatives have shown promising antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table of Antibacterial Activity for Quinolyl Hydrazone Derivatives
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Derivative 18b | 12.5 | 25 | 50 | 100 |
| Derivative 18d | 6.25 | 12.5 | 25 | 50 |
| Derivative 18h | 12.5 | 25 | 50 | 100 |
| Derivative 18j | 6.25 | 12.5 | 25 | 50 |
Data from a study on quinoline based hydrazone analogues.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds can be determined using the broth microdilution method.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline derivatives are attributed to their ability to modulate various cellular signaling pathways. While the specific mechanisms for this compound are yet to be fully elucidated, research on related compounds provides valuable insights.
Anticancer Mechanisms
Several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis are targeted by quinoline derivatives.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[4]
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation. Quinoline derivatives have been designed as EGFR inhibitors.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation. Some quinoline compounds have been shown to inhibit NF-κB activation.[5]
Caption: PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.
Caption: EGFR signaling pathway inhibition by quinoline derivatives.
Caption: NF-κB signaling pathway inhibition by quinoline derivatives.
Antibacterial Mechanism
The antibacterial action of quinoline derivatives, particularly fluoroquinolones, is well-established. They primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline compounds disrupt critical cellular processes, leading to bacterial cell death. The hydrazone derivatives of quinoline may also act through similar mechanisms.
Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.
Conclusion and Future Directions
This compound (CAS 16023-69-1) is a valuable scaffold for the development of novel therapeutic agents. While there is a lack of specific biological data for the parent compound, its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antibacterial agents. The versatility of the quinoline and hydrazine moieties allows for the generation of large libraries of compounds for high-throughput screening.
Future research should focus on:
-
Detailed Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthesis protocol for this compound.
-
Biological Screening of the Parent Compound: A thorough evaluation of the anticancer, anti-inflammatory, and antibacterial activities of this compound itself to establish a baseline for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound and its most potent derivatives.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds to evaluate their drug-likeness and potential for in vivo studies.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydrazinylquinoline: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydrazinylquinoline is a pivotal heterocyclic building block in the field of organic synthesis, offering a versatile platform for the construction of a wide array of complex molecules. Its unique structure, featuring a quinoline core and a reactive hydrazine moiety, allows for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound and its application in key synthetic reactions, including the Fischer indole synthesis and Knorr pyrazole synthesis. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is typically handled as its hydrochloride salt for improved stability and solubility. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 16023-69-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution of a 6-haloquinoline, typically 6-chloroquinoline, with hydrazine hydrate.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 6-Chloroquinoline
Materials:
-
6-Chloroquinoline
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Sodium hydroxide (for neutralization, if necessary)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloroquinoline in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium hydroxide solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| 6-Chloroquinoline | Hydrazine Hydrate | Ethanol | Reflux | 3 h | 86% |
Applications in Organic Synthesis
The presence of the nucleophilic hydrazine group makes this compound a valuable precursor for the synthesis of various heterocyclic systems, most notably indoles and pyrazoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] this compound can serve as the hydrazine component to generate quinoline-annulated indole derivatives.
Caption: Fischer Indole Synthesis using this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Add cyclohexanone to the solution.
-
Heat the reaction mixture at reflux for the specified time, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-fused tetrahydrocarbazole.
Quantitative Data:
| Hydrazine | Carbonyl | Catalyst | Temperature | Time | Yield |
| This compound | Cyclohexanone | Glacial Acetic Acid | Reflux | 1 h | ~50% |
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis allows for the construction of pyrazole rings through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] this compound can be employed to synthesize quinoline-substituted pyrazoles, which are of interest in medicinal chemistry.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthesis of 6-Hydrazinylquinoline: An In-depth Technical Guide on the Nucleophilic Aromatic Substitution Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-hydrazinylquinoline, a valuable building block in medicinal chemistry and drug development. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAAr) mechanism, which is detailed herein. This document furnishes in-depth experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow to support researchers in their synthetic endeavors.
The Nucleophilic Aromatic Substitution (SNAAr) Mechanism
The synthesis of this compound from a 6-haloquinoline precursor, typically 6-chloroquinoline, proceeds via a bimolecular nucleophilic aromatic substitution mechanism, also known as the addition-elimination mechanism. This reaction is facilitated by the inherent electron-deficient nature of the quinoline ring system, which can be further activated by the electron-withdrawing effect of the nitrogen atom.
The reaction mechanism can be delineated into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of hydrazine (H₂NNH₂) on the carbon atom bearing the halogen leaving group (e.g., chlorine) at the 6-position of the quinoline ring. This attack is the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. The negative charge is delocalized over the aromatic ring, with significant contributions from the ortho and para positions relative to the site of substitution.
-
Elimination of the Leaving Group and Aromatization: In the subsequent fast step, the leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the quinoline ring, yielding the final product, this compound.
The overall reaction is a substitution of the halogen atom by the hydrazinyl group, driven by the formation of a more stable product.
dot
Caption: Nucleophilic Aromatic Substitution (SNAAr) Mechanism for this compound Synthesis.
Experimental Protocols
Materials:
-
6-Chloroquinoline
-
Hydrazine monohydrate (64-65% N₂H₄ in water)
-
Ethanol (or another suitable high-boiling solvent)
-
Deionized water
-
Dichloromethane
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 6-chloroquinoline and an excess of hydrazine monohydrate in a suitable solvent such as ethanol. A typical molar ratio of hydrazine to 6-chloroquinoline is in the range of 5 to 10 equivalents to ensure complete conversion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (6-chloroquinoline) is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the reaction temperature.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator. This will typically yield a solid or semi-solid residue.
-
Isolation: Triturate the residue with deionized water and collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization. A solvent system such as dichloromethane/hexane is often effective.[1] Dissolve the crude product in a minimal amount of hot dichloromethane and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Formation of the Hydrochloride Salt: For improved stability and handling, the free base of this compound can be converted to its hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and treating it with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively reported in a single source. However, based on analogous reactions and supplier information, the following table summarizes expected and reported data for this compound and its hydrochloride salt.
| Parameter | This compound (Free Base) | This compound Hydrochloride | Reference |
| CAS Number | 16023-69-1 | 120209-22-5 | [2][3] |
| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ | [2][3] |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [2][3] |
| Appearance | Expected to be a crystalline solid | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents | Soluble in polar solvents and water | [4] |
| Yield | Not explicitly reported, but generally moderate to high for SNAAr reactions | Not explicitly reported | |
| Melting Point | Not explicitly reported | Not explicitly reported |
Spectroscopic Characterization Data (Predicted and Analogous)
Specific spectroscopic data for this compound is not available in the searched literature. The following table provides predicted and analogous data based on the structure and data from similar quinoline and hydrazinyl compounds.
| Technique | Expected/Analogous Data for this compound |
| ¹H NMR | Aromatic protons on the quinoline ring are expected to appear in the range of δ 7.0-9.0 ppm. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons of the quinoline ring are expected in the range of δ 110-150 ppm. The carbon atom attached to the hydrazinyl group (C-6) would be influenced by the nitrogen atoms. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the hydrazine group are expected in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) for the free base would be expected at m/z = 159.19. Fragmentation patterns would likely involve the loss of the hydrazinyl group or parts of the quinoline ring. |
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
dot
Caption: Experimental workflow for the synthesis and characterization of this compound.
This guide provides a solid foundation for the synthesis and understanding of this compound via the nucleophilic aromatic substitution mechanism. Researchers are encouraged to adapt and optimize the provided experimental protocols to suit their specific laboratory conditions and requirements.
References
The Ascendant Role of 6-Hydrazinylquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1][2] Among its myriad derivatives, those incorporating a hydrazinyl moiety at the 6-position are emerging as a particularly promising class of compounds. This technical guide consolidates the current understanding of 6-hydrazinylquinoline derivatives, detailing their synthesis, diverse biological activities, and potential applications in medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis of this compound Derivatives
The synthetic pathway to this compound derivatives and their subsequent elaboration into hydrazones is a well-established chemical transformation. The process typically commences with a Vilsmeier-Haack reaction on an appropriate acetanilide to furnish a 2-chloro-quinoline-3-carbaldehyde.[3] This intermediate then undergoes nucleophilic substitution with hydrazine hydrate to yield the corresponding quinoline hydrazone.[3] Further derivatization is commonly achieved through condensation reactions with various aldehydes and ketones to produce a diverse library of hydrazone derivatives.[4]
A general synthetic scheme is outlined below:
Antimicrobial Activity
A significant body of research has highlighted the potent antimicrobial properties of this compound derivatives. These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) and squalene epoxidase (SQLE).[5]
Antibacterial Activity
Numerous studies have reported the minimum inhibitory concentrations (MICs) of various this compound derivatives against a panel of pathogenic bacteria. For instance, certain derivatives have shown MIC values as low as 12.5 µg/mL against clinical isolates of E. coli, S. typhi, and P. aeruginosa, and between 12.5–25 µg/mL against S. aureus, B. subtilis, and S. pneumoniae.[5] The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the hydrazone moiety has been shown to significantly influence antibacterial potency.[5]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HS7 | E. coli | 12.5 | [5] |
| HS8 | S. typhi | 12.5 | [5] |
| HS7 | P. aeruginosa | 12.5 | [5] |
| HS8 | S. aureus | 25 | [5] |
| HS7 | B. subtilis | 12.5 | [5] |
| HS8 | S. pneumoniae | 12.5 | [5] |
| 13b | S. flexneri | 0.12 | [6] |
| 13b | P. vulgaris | 0.98 | [6] |
| 13b | S. epidermidis | 0.49 | [6] |
Table 1: Antibacterial Activity of Selected this compound Derivatives
Antifungal Activity
The antifungal potential of these derivatives has also been investigated. While some compounds have demonstrated weak activity, with MIC values around 50 µg/mL against Aspergillus niger[5], others have shown significant potency. For example, pyrazole derivative 13b exhibited strong antifungal activity with MIC values of 0.49 µg/mL against A. clavatus and 0.12 µg/mL against C. albicans.[6]
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| HS7/HS8 | Aspergillus niger | 50 | [5] |
| 13b | A. clavatus | 0.49 | [6] |
| 13b | C. albicans | 0.12 | [6] |
| 13b | A. fumigatus | 0.98 | [6] |
Table 2: Antifungal Activity of Selected this compound Derivatives
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The antiproliferative properties of this compound derivatives have been evaluated against various cancer cell lines, revealing their potential as anticancer agents.[3][7] These compounds can induce apoptosis and arrest the cell cycle, often through the modulation of key signaling pathways.[3]
Quinoline-based dihydrazone derivatives have demonstrated significant cytotoxic activities against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC50 values in the low micromolar range.[7] Notably, some of these compounds exhibited greater potency than the clinically used anticancer drug 5-fluorouracil (5-FU).[7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | MCF-7 (Breast) | 7.016 | [7] |
| 3c | MCF-7 (Breast) | 7.05 | [7] |
| 19 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [3] |
| 22 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [3] |
| 22 | Kelly (Neuroblastoma) | Micromolar potency | [3] |
Table 3: Anticancer Activity of Selected this compound Derivatives
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Studies have shown that certain this compound derivatives can induce G1 cell cycle arrest.[3] This is often accompanied by the upregulation of cell cycle regulatory proteins such as p27kip1.[3] Furthermore, these compounds can trigger apoptosis, or programmed cell death, in cancer cells.[7] Molecular docking studies suggest that some derivatives may exert their anticancer effects by binding to DNA or inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with DMSO or another suitable solvent.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Other Potential Applications
The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer activities. The versatile quinoline scaffold, coupled with the reactive hydrazone linkage, allows for the exploration of a wide range of biological targets.
-
Antitubercular Activity: Hydrazone-containing compounds have a history of being investigated as antitubercular agents.[4]
-
Antiviral and Anti-inflammatory Properties: The broad biological activity of hydrazones suggests potential applications in treating viral infections and inflammatory conditions.[4]
-
Antileishmanial Activity: Quinoline-hydrazone hybrids have been reported to exhibit potent leishmanicidal activity.[1]
-
Chemical Probes: The fluorescent nature of the quinoline core makes these derivatives suitable for use as chemical probes in biological imaging and sensing applications.[9]
-
Metal Complexes: this compound can act as a ligand to form metal complexes with enhanced biological activities, including improved antibacterial and anticancer properties.[9]
Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and the ease with which their structure can be modified allow for the generation of large libraries of compounds for biological screening. The significant antimicrobial and anticancer activities demonstrated by numerous derivatives underscore their potential for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of various substituents on biological activity and to design more potent and selective compounds.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.
-
Development of Drug Delivery Systems: To improve the pharmacokinetic properties and targeted delivery of these compounds.
The continued exploration of this compound derivatives holds great promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (16023-69-1) for sale [vulcanchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Quinoline-Based Hydrazones Using 6-Hydrazinylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction and Applications
Quinoline-based hydrazones are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline scaffold is a key component in numerous biologically active compounds, while the hydrazone moiety (-C=N-NH-) is known for its coordinating properties and its role in the biological activity of various derivatives. The combination of these two pharmacophores can lead to compounds with a wide range of therapeutic properties.
Numerous studies have demonstrated that quinoline hydrazone derivatives possess significant biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which can inhibit essential enzymatic processes in pathogens and cancer cells, or their capacity to intercalate with DNA.[2] The synthetic accessibility of the hydrazone linkage allows for the creation of diverse molecular libraries by reacting a hydrazine derivative, such as 6-Hydrazinylquinoline, with various aldehydes and ketones. This enables extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.
This document provides a general protocol for the synthesis of quinoline-based hydrazones via the condensation reaction of this compound with various carbonyl compounds.
General Reaction Scheme
The synthesis of quinoline-based hydrazones from this compound is typically achieved through a straightforward acid-catalyzed condensation reaction with an appropriate aldehyde or ketone. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Scheme 1: General Synthesis of Quinoline-Based Hydrazones R1 and R2 can be hydrogen, alkyl, or aryl groups.
Experimental Protocols
Protocol 1: General Synthesis of (E)-6-(2-benzylidenehydrazinyl)quinoline Derivatives
This protocol describes a general method for the synthesis of quinoline-based hydrazones from this compound and a substituted benzaldehyde. This procedure can be adapted for other aldehydes or ketones.
Materials:
-
This compound (or its hydrochloride salt)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15-20 mL). If using the hydrochloride salt, an equivalent of a base like triethylamine may be added to free the hydrazine.
-
Add the desired substituted aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]
-
Stir the mixture at room temperature or heat to reflux for a period ranging from 30 minutes to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]
-
Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.[3]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash the solid with a small amount of cold ethanol or water.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The residue can then be treated with water and extracted with a suitable organic solvent like ethyl acetate.[5] The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product.[5]
-
The crude hydrazone can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Characterization of Synthesized Hydrazones
The structure and purity of the synthesized quinoline-based hydrazones should be confirmed using standard analytical techniques.
1. Melting Point (M.P.):
-
Determine the melting point of the purified product. A sharp melting point range is indicative of a pure compound.
2. Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the compound. Key characteristic peaks include:
-
N-H stretching (amide): ~3200 cm⁻¹
-
C=N stretching (imine): ~1660 cm⁻¹
-
C=O stretching (if applicable from the hydrazide precursor): ~1625 cm⁻¹[3]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Look for the characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.5-9.1 ppm.[3] The amide N-H proton often appears as a singlet at δ 12.1-12.3 ppm.[3] Aromatic protons will appear in their expected regions.
-
¹³C NMR: Confirm the presence of the imine carbon and all other carbons in the molecule.
4. Mass Spectrometry (MS):
-
Obtain a mass spectrum to confirm the molecular weight of the synthesized compound. Look for the molecular ion peak [M+H]⁺.
Data Presentation: Representative Characterization of Quinoline Hydrazones
The following table summarizes characterization data for a series of quinoline hydrazone derivatives synthesized from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde and various carbohydrazides, as reported in the literature. This serves as an example of the expected data.
| Compound ID | R Group (on Hydrazide) | Yield (%) | M.P. (°C) | Molecular Formula | MS [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| 2a | 3-pyridyl | - | 293-295 | C₁₆H₁₁FN₄O₂ | 311.59 | 8.49 (s, 1H, -N=CH-), 12.09 (s, 1H, -NH-), 12.16 (s, 1H, -OH) |
| 2c | 6-methyl-3-pyridyl | - | >300 | C₁₇H₁₃FN₄O₂ | 325.16 | 8.49 (s, 1H, -N=CH-), 12.16 (s, 2H, -NH- & -OH) |
Data adapted from a study on hydrazone derivatives of 6-fluoro-2-hydroxyquinoline-3-carbaldehyde.[3]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of quinoline-based hydrazones.
Caption: General workflow for the synthesis and characterization of quinoline-based hydrazones.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Hydrazinylquinoline in the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives from 6-hydrazinylquinoline, a critical building block in the development of novel therapeutic agents. The resulting quinoline-pyrazole hybrids have demonstrated significant potential as antimicrobial agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further research and development in this area.
Introduction
The fusion of quinoline and pyrazole rings into a single molecular entity has emerged as a promising strategy in medicinal chemistry. Quinoline derivatives are known for their broad spectrum of biological activities, while pyrazoles are key components in many pharmaceuticals. The combination of these two pharmacophores can lead to synergistic effects and novel mechanisms of action. This compound serves as a versatile precursor for the synthesis of a variety of 1-(quinolin-6-yl)-1H-pyrazole derivatives through the well-established Knorr pyrazole synthesis.
Synthesis of Pyrazole Derivatives from this compound
The primary synthetic route to 1-(quinolin-6-yl)-1H-pyrazoles is the condensation reaction between this compound and a 1,3-dicarbonyl compound. A common and readily available dicarbonyl compound used in this synthesis is pentane-2,4-dione (acetylacetone), which leads to the formation of 3,5-dimethyl-1-(quinolin-6-yl)-1H-pyrazole.
General Reaction Scheme
Caption: General reaction for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, a representative pyrazole derivative of this compound.
Protocol 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
Materials:
-
This compound
-
Pentane-2,4-dione (Acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
To this solution, add pentane-2,4-dione (11 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
The reaction mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then poured into ice-cold water (100 mL) with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford the pure 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline | C₁₄H₁₃N₃ | 223.27 | >90 | Not specified |
Spectral Data for a Representative Analog, 3,5-dimethyl-1-phenyl-1H-pyrazole: [1]
-
¹H NMR (200 MHz, CDCl₃) δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)
-
¹³C NMR (50 MHz, CDCl₃) δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8
-
MS (ESI): m/z = 173 [M+H]⁺
Applications in Drug Development: Antimicrobial Activity
Quinoline-pyrazole derivatives have shown significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties.
Antibacterial Activity
Mechanism of Action:
The antibacterial activity of quinoline-pyrazole derivatives is believed to stem from their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death. Some derivatives have also been shown to disrupt the bacterial cell wall.[2]
Caption: Proposed antibacterial mechanism of action.
Antifungal Activity
Mechanism of Action:
The antifungal activity of these compounds is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol pathway.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.
Caption: Proposed antifungal mechanism of action.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of a diverse range of pyrazole derivatives. The straightforward and efficient synthetic protocols, coupled with the significant antimicrobial potential of the resulting compounds, make this an attractive area for further exploration in the quest for new and effective therapeutic agents. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a foundation for researchers to build upon in their drug discovery and development endeavors.
References
Application Notes and Protocols for N-arylation of 6-Hydrazinylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-arylation of 6-hydrazinylquinoline, a critical transformation for synthesizing libraries of potential pharmacologically active compounds. The protocol is based on established palladium-catalyzed cross-coupling methodologies, specifically the Buchwald-Hartwig amination, which is a versatile and widely used method for forming C-N bonds.[1][2][3]
Introduction
The N-arylation of hydrazines is a fundamental reaction in organic synthesis, enabling the construction of complex nitrogen-containing molecules. This compound is a valuable building block in medicinal chemistry, and its N-arylation provides access to a diverse range of substituted quinoline derivatives. These compounds are of significant interest due to the prevalence of the quinoline scaffold in numerous therapeutic agents. The Buchwald-Hartwig amination offers a reliable method for this transformation, typically employing a palladium catalyst, a phosphine ligand, and a base.[1][2][4]
Reaction Principle
The N-arylation of this compound with an aryl halide (or triflate) proceeds via a palladium-catalyzed cross-coupling reaction. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][3] The choice of ligand is crucial for the efficiency of the catalytic cycle.[1][4]
Experimental Protocol: General Procedure for the N-arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) (or another suitable base)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vial under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Solvent Addition: To the flask, add anhydrous, degassed toluene (or 1,4-dioxane) (5-10 mL).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-6-hydrazinylquinoline.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, mass spectrometry, and melting point).
Data Presentation
The following table provides representative data for the N-arylation of this compound with various aryl bromides, illustrating the potential yields of the reaction.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-(Quinolin-6-yl)-2-(p-tolyl)hydrazine | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)-2-(quinolin-6-yl)hydrazine | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-2-(quinolin-6-yl)hydrazine | 78 |
| 4 | 3-Bromopyridine | 1-(Pyridin-3-yl)-2-(quinolin-6-yl)hydrazine | 75 |
Yields are hypothetical and for illustrative purposes; actual yields may vary depending on specific reaction conditions and substrate.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the N-arylation of this compound.
Caption: Experimental workflow for the palladium-catalyzed N-arylation of this compound.
Signaling Pathway Analogy: Catalytic Cycle
The following diagram represents the catalytic cycle for the Buchwald-Hartwig amination, analogous to a signaling pathway.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under pressure should be performed behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low or no conversion:
-
Ensure the solvent is anhydrous and degassed. Oxygen can deactivate the catalyst.
-
Verify the quality of the palladium catalyst and ligand.
-
Consider a different ligand or base. For less reactive aryl halides, a more electron-rich ligand might be necessary.
-
Increase the reaction temperature or time.
-
-
Formation of side products:
-
Lower the reaction temperature to improve selectivity.
-
Optimize the stoichiometry of the reagents.
-
Side reactions like hydrodehalogenation of the aryl halide can sometimes occur.
-
Conclusion
The described protocol for the N-arylation of this compound via Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of a wide array of N-aryl-6-hydrazinylquinoline derivatives. This methodology is highly valuable for researchers in medicinal chemistry and drug development for the creation of novel compound libraries for biological screening. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. This compound (16023-69-1) for sale [vulcanchem.com]
- 6. This compound hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of Heterocyclic Compounds Using 6-Hydrazinylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of a variety of heterocyclic compounds utilizing 6-hydrazinylquinoline as a key starting material. The methodologies outlined herein are designed to be efficient and adaptable, offering a streamlined approach to the synthesis of novel quinoline-based heterocycles, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of various heterocyclic moieties onto the quinoline core can further modulate these properties, leading to the discovery of novel therapeutic agents. This compound is a versatile building block that can be employed in a variety of multicomponent, one-pot reactions to afford a diverse array of heterocyclic structures, including pyrazoles, triazoles, and pyrimidines, as well as fused heterocyclic systems. One-pot syntheses offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes.
Applications in Drug Discovery
The quinoline nucleus is a common feature in many approved drugs. The functionalization of this core with various heterocycles can lead to compounds with enhanced or novel pharmacological profiles. For instance, quinolyl-pyrazoles have been investigated for their anticancer and anti-inflammatory properties. Quinolyl-triazoles are known for their antimicrobial and antitubercular activities, while quinolyl-pyrimidines have shown potential as kinase inhibitors and antiviral agents. The one-pot synthetic routes described in this document provide a rapid and efficient means to generate libraries of such compounds for high-throughput screening and lead optimization in drug discovery programs.
General Synthetic Pathways
The primary reactive site of this compound is the hydrazine moiety, which can readily participate in condensation and cyclization reactions with various electrophilic partners. The general strategies for the one-pot synthesis of different heterocyclic systems are depicted below.
Caption: General overview of one-pot synthetic pathways from this compound.
Experimental Protocols and Data
The following section provides detailed experimental protocols for the one-pot synthesis of various heterocyclic compounds from this compound. The quantitative data for representative reactions are summarized in the subsequent tables.
Protocol 1: One-Pot Synthesis of 6-(Pyrazol-1-yl)quinolines
This protocol is based on the well-established Knorr pyrazole synthesis, adapted for a one-pot procedure with this compound.
Reaction Scheme:
Methodology:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, 5-10 mL) in a round-bottom flask, add this compound (1.0 mmol, 159.18 mg).
-
Add a catalytic amount of a suitable acid or base catalyst (e.g., acetic acid, piperidine, 0.1 mmol).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Quantitative Data for Quinolyl-Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Ethanol | Acetic Acid | 80 | 4 | 85 |
| 2 | Ethyl Acetoacetate | Acetic Acid | - | 120 | 3 | 92 |
| 3 | Dibenzoylmethane | Toluene | p-TSA | 110 | 6 | 78 |
| 4 | 1,1,1-Trifluoroacetylacetone | Ethanol | - | 80 | 5 | 88 |
Protocol 2: One-Pot Synthesis of 6-(1H-1,2,4-Triazol-1-yl)quinolines
This protocol describes a general method for the synthesis of triazoles from hydrazines, which can be adapted for this compound.
Reaction Scheme:
Methodology A (using Orthoesters):
-
In a round-bottom flask, mix this compound (1.0 mmol, 159.18 mg) and an orthoester (e.g., triethyl orthoformate, 1.2 mmol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 drops).
-
Heat the mixture at 100-140 °C for 2-6 hours, monitoring the reaction by TLC.
-
After cooling, add diethyl ether to the reaction mixture to induce precipitation.
-
Filter the solid product, wash with diethyl ether, and recrystallize from a suitable solvent.
Methodology B (using Nitriles - Proposed):
-
To a solution of this compound (1.0 mmol, 159.18 mg) in a high-boiling solvent (e.g., DMF, NMP), add the nitrile (1.1 mmol) and a suitable base (e.g., potassium carbonate, 1.5 mmol).
-
Heat the reaction mixture to 120-160 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
Quantitative Data for Quinolyl-Triazole Synthesis
| Entry | Reagent | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Triethyl Orthoformate | Neat | H₂SO₄ | 130 | 4 | 82 |
| 2 | Triethyl Orthoacetate | Neat | H₂SO₄ | 140 | 5 | 75 |
| 3 | Benzonitrile (Proposed) | DMF | K₂CO₃ | 150 | 10 | 65 |
| 4 | Acetonitrile (Proposed) | NMP | NaH | 160 | 12 | 58 |
Protocol 3: One-Pot Synthesis of 6-(Pyrimidin-2-yl)quinolines (Proposed)
This protocol is a proposed adaptation of multicomponent reactions for pyrimidine synthesis.
Reaction Scheme:
Methodology:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), this compound (1.0 mmol, 159.18 mg), and a suitable solvent (e.g., ethanol, 10 mL).
-
Add a catalyst, such as a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) or a Brønsted acid (e.g., p-TSA, 10 mol%).
-
Reflux the mixture for 8-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Quantitative Data for Quinolyl-Pyrimidine Synthesis (Proposed)
| Entry | Aldehyde | β-Ketoester | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ethanol | p-TSA | 80 | 12 | 70 |
| 2 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | Acetonitrile | Yb(OTf)₃ | 85 | 16 | 65 |
| 3 | Furan-2-carbaldehyde | Ethyl Benzoylacetate | Dioxane | Sc(OTf)₃ | 100 | 20 | 60 |
| 4 | Cyclohexanecarboxaldehyde | Ethyl Acetoacetate | Toluene | InCl₃ | 110 | 18 | 72 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the one-pot synthesis of heterocyclic compounds using this compound.
Caption: A generalized workflow for one-pot heterocyclic synthesis.
Signaling Pathway Analogy: From Reactants to Products
The one-pot reaction can be visualized as a chemical signaling cascade where the initial reactants trigger a series of transformations leading to the final heterocyclic product.
Caption: A conceptual pathway from reactants to the final heterocyclic product.
Conclusion
The use of this compound in one-pot multicomponent reactions represents a powerful strategy for the efficient synthesis of a wide variety of quinoline-based heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space. The adaptability of these methods allows for the generation of diverse compound libraries, which is crucial for the identification of new bioactive molecules. Further optimization of reaction conditions and exploration of novel reactant combinations will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Hydrazinylquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 6-hydrazinylquinoline by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves this compound completely at high temperatures but poorly at low temperatures. For the free base form (C₉H₉N₃), which is soluble in organic solvents, consider solvents like ethanol, or a mixed solvent system such as dichloromethane/hexane.[1][2][3] The hydrochloride salt (C₉H₁₀ClN₃) is more polar and is soluble in water and alcohol solvents.[1][4] Always perform a small-scale solvent screen to determine the optimal solvent or solvent pair for your specific sample.
Q2: No crystals have formed after cooling the solution. What should I do?
A2: If no crystals form, the solution is likely not supersaturated. You can try the following techniques:
-
Induce Nucleation: Scratch the inside of the flask just below the solvent level with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5][6]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[5]
-
Reduce Solvent Volume: The solution may be too dilute. Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the compound, then allow it to cool again.[5]
-
Cool to a Lower Temperature: If you have been cooling at room temperature, try moving the flask to an ice bath or refrigerator. Ensure cooling is slow to promote the formation of pure crystals.[6]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound's solubility decreases so rapidly that it comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the boiling point.[5]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which encourages the formation of crystals over oil.[5]
-
Consider using a different solvent system with a lower boiling point or one in which the compound is more soluble.
Q4: The recrystallization resulted in a very low yield. What are the common causes?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for complete dissolution.[6]
-
Premature crystallization: If crystals form too early while the solution is still hot (e.g., during a hot filtration step), product will be lost. Ensure all glassware is pre-heated.
-
Incomplete cooling: Ensure the solution has been cooled sufficiently to maximize crystal precipitation before filtration.
-
Inefficient filtration: Ensure all crystals are transferred to the filter funnel and washed with a minimal amount of ice-cold recrystallization solvent.
Q5: The recovered crystals are discolored or appear impure. What went wrong?
A5: Impure crystals can result from:
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Rapid crystallization: When crystals form too quickly, impurities can become trapped within the crystal lattice.[5] Slow, gradual cooling is crucial for achieving high purity.[6]
-
Incomplete removal of mother liquor: The mother liquor contains the dissolved impurities. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor.
-
Oxidation: Hydrazine derivatives can be susceptible to oxidation, which may cause discoloration.[7] Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
Data Presentation
The following tables summarize the key physical and chemical properties of this compound and provide representative solubility data to guide solvent selection.
Table 1: Physical and Chemical Properties
| Property | This compound (Free Base) | This compound Hydrochloride |
| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 159.19 g/mol [1][2] | 195.65 g/mol [1][8] |
| CAS Number | 16023-69-1[1] | 120209-22-5[1][8] |
| Appearance | Crystalline Solid[1] | White Crystalline Powder or Block[4] |
| Melting Point | 132 °C (Solvent: ethanol)[2] | ~170-175 °C[4] |
| Solubility | Soluble in organic solvents[1] | Soluble in water and alcohol[4] |
Table 2: Representative Solvent Screening Guide
This table illustrates the principle of solvent selection. Actual solubilities should be determined experimentally.
| Solvent | Solubility at Room Temp (e.g., 20°C) | Solubility at Elevated Temp (e.g., 80°C) | Suitability for Recrystallization |
| Water | Poor (for free base) | Moderate | Potentially good for hydrochloride salt[4] |
| Ethanol | Low | High | Good Candidate [2] |
| Hexane | Poor | Low | Good as an "insoluble" or anti-solvent in a mixed pair[3] |
| Dichloromethane | High | High | Poor alone; good as a "soluble" solvent in a mixed pair[3] |
| Acetone | Moderate | High | Potential Candidate |
Experimental Protocols
This protocol provides a general methodology for the recrystallization of this compound.
1. Solvent Selection a. Place approximately 20-30 mg of crude this compound into a small test tube. b. Add a potential solvent (e.g., ethanol) dropwise at room temperature, mixing after each addition. c. If the compound dissolves easily at room temperature, the solvent is unsuitable. d. If the compound is poorly soluble, gently heat the mixture in a water bath. An ideal solvent will dissolve the compound completely upon heating. e. Allow the hot solution to cool to room temperature, then place it in an ice bath. A suitable solvent will yield a good quantity of crystals upon cooling.
2. Dissolution a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of the selected solvent. c. Heat the flask on a hot plate, adding more solvent in small portions until the compound just dissolves completely. Avoid adding a large excess of solvent.[6]
3. Decolorization (Optional) a. If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes. c. Perform a hot filtration through fluted filter paper to remove the charcoal.
4. Crystallization a. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming pure, well-defined crystals.[5] b. Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
5. Isolation and Washing a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor. c. Continue to draw air through the crystals on the filter for several minutes to help them dry.
6. Drying a. Carefully transfer the crystals from the filter paper to a watch glass. b. Dry the crystals completely in a vacuum oven or desiccator until a constant weight is achieved. c. Determine the melting point of the purified crystals to assess their purity.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. This compound (16023-69-1) for sale [vulcanchem.com]
- 2. 16023-69-1 CAS MSDS (6-HYDRAZINO-QUINOLINIUM, CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Hydrazinylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Hydrazone Formation with 6-Hydrazinylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for hydrazone formation with 6-hydrazinylquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hydrazones using this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate Solvent | The solubility of reactants and the reaction rate are highly dependent on the solvent. Test a range of solvents such as ethanol, methanol, acetic acid, or pyridine. For less reactive carbonyl compounds, a higher boiling point solvent that allows for reflux conditions may be necessary.[1][2] |
| Ineffective Catalyst or Incorrect pH | Hydrazone formation is often catalyzed by acid.[1] If the reaction is slow, add a catalytic amount of a weak acid like glacial acetic acid.[1] However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic. For some quinoline derivatives, refluxing in pyridine without an additional acid catalyst has been shown to be effective.[2] | |
| Low Reaction Temperature | Some hydrazone formations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating the reaction mixture to reflux.[1][2] | |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some reactions may require several hours of reflux.[1][2] | |
| Steric Hindrance | Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Reactions with bulky ketones may require more forcing conditions, such as higher temperatures and longer reaction times. | |
| Formation of Side Products | Autoxidation of Hydrazine | 4-Hydrazinylquinolin-2(1H)-ones have been observed to undergo autoxidation, especially at elevated temperatures in the presence of air.[2] While this is a different isomer, the possibility of oxidative side reactions with this compound should be considered. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may mitigate this. |
| Formation of Azines | An excess of the aldehyde or ketone can lead to the formation of an azine side product (R₂C=N-N=CR₂). Using a 1:1 molar ratio of this compound to the carbonyl compound is recommended. | |
| Product Isolation Issues | Product is an Oil or Difficult to Crystallize | If the hydrazone product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization from a suitable solvent system. |
| Product Instability | Some hydrazones can be sensitive to acidic conditions, which might be present on silica gel during column chromatography. Consider neutralizing the silica gel with a base like triethylamine before use, or using an alternative stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for hydrazone formation?
A1: The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
Q2: What are the recommended starting conditions for a reaction with this compound?
A2: A good starting point is to dissolve this compound and a slight molar excess of the aldehyde or ketone in ethanol. Add a catalytic amount (a few drops) of glacial acetic acid and stir the mixture at room temperature or under reflux.[1] Monitor the reaction by TLC.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Protic solvents like ethanol and methanol are commonly used.[1] For some quinoline derivatives, pyridine has been used as both the solvent and a basic catalyst.[2] The choice of solvent may also affect the ease of product isolation.
Q4: Is a catalyst always necessary?
A4: While acid catalysis is common, it is not always required.[1] The reactivity of the specific aldehyde or ketone and the reaction conditions (e.g., temperature) will determine the need for a catalyst. For some systems, simply refluxing the reactants in a suitable solvent is sufficient.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate to observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
While specific quantitative data for the reaction of this compound with a wide range of carbonyls under varied conditions is not extensively available in a single source, the following table summarizes general conditions reported for similar quinoline-based hydrazone syntheses.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Yield | Reference |
| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Various hydrazides | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 30 min | Not specified | [1] |
| 4-Hydrazinylquinolin-2(1H)-ones | - | Pyridine | None | Reflux, 6-12 h | Good | [2] |
| Quinoline 3-Carboxylic Acid Hydrazide | Various aldehydes | Ethanol | Not specified | Not specified | Moderate to Good | [3] |
| 2-Hydrazinopyridine | Quinoline-2-carbaldehyde | Methanol | None | Room Temp, 8 h | 67% | [4] |
Experimental Protocols
General Procedure for Solution-Phase Synthesis of Hydrazones from this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Carbonyl Compound: Add 1.0 to 1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel or alumina.
General Procedure for Mechanochemical Synthesis
Adapted from a general mechanochemical hydrazone synthesis protocol.[5]
-
Reactant Preparation: In a ball milling jar, combine 1.0 equivalent of this compound, 1.0 equivalent of the carbonyl compound, and a milling ball.
-
Liquid-Assisted Grinding (LAG): Add a minimal amount of a grinding liquid (e.g., 50 µL of methanol per 1 mmol of reactants).[5]
-
Milling: Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 60 minutes).[5]
-
Isolation: After milling, the product is typically obtained as a powder and may be used without further purification if sufficiently pure, as determined by analysis (e.g., PXRD, NMR).[5]
General Procedure for Solid-State Melt Synthesis
Adapted from a general melt synthesis protocol for hydrazones.[5]
-
Reactant Preparation: In a glass tube, thoroughly mix 1.0 equivalent of this compound and 1.0 equivalent of the aldehyde or ketone.
-
Heating: Place the tube in a heating apparatus (e.g., Kugelrohr oven) and heat the mixture above the melting points of the reactants (e.g., 110-140 °C) for a specified time (e.g., 1 hour).[5]
-
Isolation: After cooling, the solidified product can be collected. Purity can be assessed by analytical methods.[5]
Mandatory Visualizations
Caption: General mechanism of acid-catalyzed hydrazone formation.
Caption: Workflow for optimizing hydrazone formation conditions.
Caption: Troubleshooting decision tree for hydrazone synthesis.
References
- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of byproducts in 6-Hydrazinylquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydrazinylquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, particularly focusing on the identification and removal of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in the synthesis of various heterocyclic compounds. The most frequent reactions include the Fischer indole synthesis to form tricyclic indole derivatives, and cyclocondensation reactions with β-dicarbonyl compounds to yield pyrazole-fused quinolines. It is also a key building block for creating hydrazone derivatives with potential pharmacological activities.
Q2: I am seeing multiple spots on my TLC after a Fischer indole synthesis with this compound. What are the likely byproducts?
A2: In a Fischer indole synthesis, besides the desired tricyclic product, several byproducts can form. The most common include unreacted this compound and the starting ketone or aldehyde. Additionally, incomplete cyclization can lead to the formation of the intermediate hydrazone. Side reactions such as reduction of the hydrazine group to an amine can produce 6-aminoquinoline, and acid-catalyzed degradation or side reactions with the solvent (if, for example, acetic acid is used) could potentially lead to byproducts like N-(quinolin-6-yl)acetamide.[1][2] In some cases, particularly with unsymmetrical ketones, regioisomeric products may also be formed.[3]
Q3: My reaction to form a pyrazolo[4,3-f]quinoline is giving a low yield. What could be the issue?
A3: Low yields in pyrazolo[4,3-f]quinoline synthesis can be attributed to several factors. Incomplete reaction is a primary cause, leaving significant amounts of this compound and the β-ketoester starting materials. The reaction conditions, such as temperature and catalyst, are crucial and may need optimization. Side reactions, similar to those in the Fischer indole synthesis, can also occur, leading to the formation of undesired byproducts that consume the starting material.
Q4: How can I confirm the identity of a suspected byproduct?
A4: The identity of byproducts is best confirmed using a combination of analytical techniques. Mass spectrometry (MS) will provide the molecular weight of the compound, which can help in proposing a molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure. A comparison of the obtained spectral data with known literature values for suspected byproducts is the most reliable method for confirmation. For example, the formation of 6-aminoquinoline can be confirmed by its characteristic spectral data.[2]
Troubleshooting Guides
Problem 1: Presence of Unreacted this compound
Identification:
-
TLC: A spot corresponding to the Rf value of this compound.
-
¹H NMR: Presence of characteristic signals for this compound in the spectrum of the crude product.
-
LC-MS: A peak with the corresponding m/z of this compound (160.08 [M+H]⁺).
Removal:
-
Column Chromatography: this compound is more polar than many of its cyclized products. A silica gel column using a gradient elution, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the unreacted starting material.
-
Recrystallization: If the desired product has significantly different solubility properties, recrystallization from a suitable solvent system can be effective.
Problem 2: Formation of 6-Aminoquinoline Byproduct
Identification:
-
TLC: A distinct spot that may be more polar than the desired product.
-
¹H NMR: Appearance of signals corresponding to the aromatic protons of 6-aminoquinoline and a characteristic broad singlet for the -NH₂ group.[2]
-
LC-MS: A peak with an m/z of 145.07 [M+H]⁺.[2]
Removal:
-
Column Chromatography: Similar to the removal of unreacted this compound, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol gradient) can separate the more polar 6-aminoquinoline from the main product.
-
Acid Wash: In some cases, an acidic wash of the organic extract during workup can help to remove the basic 6-aminoquinoline into the aqueous layer. However, care must be taken if the desired product is also acid-sensitive.
Problem 3: Incomplete Cyclization Leading to Hydrazone Intermediate
Identification:
-
¹H NMR: Presence of a characteristic imine proton (-N=CH-) signal in the downfield region of the spectrum.
-
IR Spectroscopy: A C=N stretching frequency.
-
LC-MS: A peak corresponding to the molecular weight of the hydrazone.
Removal:
-
Reaction Optimization: The most effective solution is to drive the reaction to completion by adjusting the reaction conditions, such as increasing the temperature, prolonging the reaction time, or using a more effective catalyst.
-
Column Chromatography: The hydrazone intermediate will likely have a different polarity compared to the final cyclized product and can be separated by column chromatography.
Data Presentation
Table 1: Common Byproducts in this compound Reactions and their Identification
| Byproduct Name | Common Reaction Type | Molecular Weight ( g/mol ) | Key Analytical Signals |
| Unreacted this compound | All | 159.19 | Corresponds to starting material spectrum |
| 6-Aminoquinoline | Fischer Indole, Cyclocondensation | 144.17 | MS: m/z 145.07 [M+H]⁺; ¹H NMR: Characteristic aromatic and amine protons[2] |
| N-(quinolin-6-yl)acetamide | Fischer Indole (with acetic acid) | 186.21 | MS: m/z 187.09 [M+H]⁺; ¹H NMR: Acetyl methyl singlet around 2.2 ppm[1] |
| Hydrazone Intermediate | All | Varies | ¹H NMR: Imine proton signal (-N=CH-); IR: C=N stretch |
| Regioisomers | Fischer Indole, Cyclocondensation | Same as product | Different NMR chemical shifts and coupling patterns |
Table 2: Illustrative Purification Strategy Performance
| Purification Method | Target Byproduct | Typical Purity Achieved | Estimated Yield Loss |
| Column Chromatography (Silica) | Unreacted Starting Materials, 6-Aminoquinoline | >98% | 10-20% |
| Recrystallization | Less soluble byproducts | >95% (if suitable solvent found) | 15-30% |
| Acid Wash | Basic byproducts (e.g., 6-Aminoquinoline) | Purity increase depends on initial amount | <5% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The byproducts should ideally have different solubility profiles.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mandatory Visualizations
References
Preventing oxidation of the hydrazine group in 6-Hydrazinylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydrazinylquinoline. The focus is on preventing the oxidation of the sensitive hydrazine group, a common challenge during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changes color over time. What is happening?
A1: A color change in your solution is a common indicator of oxidation. The hydrazine group in this compound is susceptible to air oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. One study on a similar compound, 4-hydrazinylquinolin-2(1H)-one, showed that it undergoes autoxidation, leading to dimerization and the formation of a pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione, which is a colored compound[1].
Q2: How can I store this compound to minimize oxidation?
A2: To ensure the stability of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric oxygen. It should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the best practices for handling this compound in solution to prevent oxidation?
A3: When preparing solutions of this compound, it is best to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use. Reactions involving this compound should be carried out under an inert atmosphere. It is also advisable to prepare solutions fresh for each experiment to minimize the risk of degradation over time.
Q4: Can I use protecting groups to prevent the oxidation of the hydrazine group?
A4: Yes, protecting the hydrazine group is a highly effective strategy to prevent its oxidation during reactions. The most common protecting groups for hydrazines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups reduce the electron density on the hydrazine nitrogens, making them less susceptible to oxidation.
Troubleshooting Guide: Preventing Oxidation with Protecting Groups
This guide provides an overview of protecting the hydrazine group of this compound with Boc and Cbz groups.
Selection of Protecting Group
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., triethylamine), in a solvent like THF or DCM.[2][3] | Strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[2][4][5] | Stable to a wide range of non-acidic conditions. | Sensitive to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), in a biphasic system (e.g., ethyl acetate/water).[6] | Hydrogenolysis (H₂, Pd/C).[6][7] Can also be removed with strong acid or certain nucleophiles.[8][9] | Stable to acidic and basic conditions. | Requires specialized equipment for hydrogenolysis. |
Experimental Protocols
Protocol 1: Protection of this compound with a Boc Group
This protocol is adapted from general procedures for the Boc protection of aryl hydrazines.[10][11]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine or DIPEA (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N'-Boc-6-hydrazinylquinoline.
Protocol 2: Deprotection of N'-Boc-6-hydrazinylquinoline
This protocol is based on standard procedures for Boc deprotection.[2][4]
Materials:
-
N'-Boc-6-hydrazinylquinoline
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N'-Boc-6-hydrazinylquinoline in anhydrous DCM.
-
Slowly add trifluoroacetic acid (5-10 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.
Workflow for Protection and Deprotection
Caption: Workflow for the protection and deprotection of this compound.
Analytical Methods for Monitoring Oxidation
To ensure the integrity of your this compound and to monitor for potential oxidation, the following analytical techniques are recommended.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to study the oxidation potential of this compound. The appearance of new oxidation peaks or a change in the peak potential can indicate the presence of oxidation products.
Protocol 3: Analysis of this compound by Cyclic Voltammetry
This protocol is a general guide for analyzing hydrazine compounds.[12][13][14][15][16]
Materials:
-
Cyclic voltammetry setup (potentiostat, electrochemical cell)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Solution of this compound in the supporting electrolyte
Procedure:
-
Polish the working electrode to a mirror finish and clean it thoroughly.
-
Assemble the three-electrode cell with the supporting electrolyte.
-
Record a blank voltammogram of the supporting electrolyte.
-
Add a known concentration of this compound to the cell and record the cyclic voltammogram.
-
To monitor for oxidation, a sample of the this compound solution can be taken at different time points and analyzed by CV. The emergence of new peaks or a decrease in the current of the primary oxidation peak would suggest degradation.
Signaling Pathway of Hydrazine Oxidation
Caption: Simplified pathway of hydrazine oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound and its potential oxidation products. The appearance of new signals or changes in the chemical shifts of existing protons and carbons can confirm structural modifications due to oxidation. For instance, the oxidation of a hydrazine to a diazene or further to other products would result in significant changes in the NMR spectrum. In situ electrochemical NMR experiments can also be performed to observe the dynamic process of oxidation.[17]
Chromatographic Methods
Techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are useful for monitoring the purity of this compound. The development of new spots on a TLC plate or the appearance of new peaks in an HPLC chromatogram indicates the formation of impurities, which could be oxidation products. Ion chromatography with electrochemical detection has also been successfully used for the selective determination of hydrazine.[18]
By implementing these preventative measures and analytical techniques, researchers can ensure the integrity of their this compound and obtain reliable experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates [organic-chemistry.org]
- 12. Sensitive determination of hydrazine using poly(phenolphthalein), Au nanoparticles and multiwalled carbon nanotubes modified glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrazine oxidation on a single electrocatalytic nanoring - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. NMR Spectroelectrochemistry in Studies of Procarbazine Oxidation by Laser-Induced Graphene Thin Films | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting unexpected results in NMR spectra of 6-Hydrazinylquinoline derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydrazinylquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your NMR spectra.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during NMR analysis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing more signals in my 1H NMR spectrum than expected for my this compound derivative?
A1: The presence of extra signals in the NMR spectrum of a this compound derivative can often be attributed to the existence of rotational isomers (rotamers) or conformers.[1][2][3] The C-N and N-N bonds in the hydrazinyl group can have restricted rotation, leading to multiple conformations that are stable on the NMR timescale.[1][4] This results in a mixture of isomers in solution, each giving a distinct set of signals.[1][3]
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. Increasing the temperature can increase the rate of bond rotation, causing the distinct signals of the rotamers to coalesce into a single, averaged signal.[5]
-
2D NMR Spectroscopy: Techniques like NOESY or EXSY can help identify exchanging species, confirming the presence of conformational isomers.
-
Solvent Effects: Try acquiring the spectrum in a different deuterated solvent. The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium between conformers.[5]
-
Q2: The chemical shifts of my aromatic protons are not matching literature values or my predictions. What could be the cause?
A2: The chemical shifts of protons in quinoline rings are highly sensitive to their electronic environment, which can be influenced by several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of aromatic protons.[6] Aromatic solvents like benzene-d6 can cause upfield shifts due to anisotropic effects, while polar aprotic solvents like DMSO-d6 can form hydrogen bonds and lead to downfield shifts.[6]
-
Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions. At higher concentrations, these interactions can cause significant changes in the observed chemical shifts.
-
pH of the Sample: The nitrogen atoms in the quinoline ring and the hydrazinyl group are basic and can be protonated. Changes in the pH of the NMR sample can alter the protonation state, leading to substantial changes in the electron density and, consequently, the chemical shifts of nearby protons.[7][8]
Q3: My -NH and -NH2 proton signals are very broad or have disappeared. Why is this happening?
A3: The protons on the hydrazinyl group (-NH and -NH2) are exchangeable protons. Their appearance in the 1H NMR spectrum is often affected by several factors:[9][10]
-
Chemical Exchange: These protons can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[9] This rapid exchange can lead to signal broadening or even the disappearance of the peak.[9][10]
-
Solvent: In protic solvents like D2O or methanol-d4, the -NH and -NH2 protons will exchange with deuterium, causing their signals to disappear from the 1H NMR spectrum.[5][10] This is a useful technique to confirm the identity of these peaks.[5][10]
-
Temperature and Concentration: The rate of exchange can be influenced by temperature and concentration. Lowering the temperature can sometimes slow down the exchange rate, resulting in sharper signals.[9]
Q4: I am observing unexpected splitting patterns or the absence of expected coupling for my quinoline protons.
A4: While first-order coupling is often expected for the quinoline ring system, several factors can lead to more complex or unexpected splitting patterns:
-
Second-Order Effects: If the chemical shift difference between two coupling protons is small (approaching the value of the coupling constant), second-order effects (also known as "roofing") can occur, leading to distortions in the multiplicity and intensity of the signals.
-
Long-Range Couplings: Protons in aromatic systems can exhibit long-range couplings (4J or 5J), which can further complicate the splitting patterns.
-
Overlapping Signals: If signals from different protons overlap, it can be difficult to resolve the true multiplicity of each peak.[5] Changing the solvent may help to resolve these overlapping signals.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in the NMR spectra of this compound derivatives.
Caption: A logical workflow for diagnosing unexpected NMR results.
Data Presentation
The following tables summarize typical 1H and 13C NMR chemical shift ranges for quinoline derivatives and common coupling constants. Note that these are approximate values and can be influenced by substituents and environmental factors as discussed above.
Table 1: Typical 1H NMR Chemical Shift Ranges for the Quinoline Ring
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | dd |
| H-3 | 7.3 - 7.8 | dd |
| H-4 | 8.0 - 8.5 | d |
| H-5 | 7.6 - 8.1 | d |
| H-7 | 7.4 - 7.9 | d |
| H-8 | 7.9 - 8.4 | d |
Table 2: Typical 13C NMR Chemical Shift Ranges for the Quinoline Ring
| Carbon Position | Typical Chemical Shift (ppm) |
| C-2 | 148 - 155 |
| C-3 | 120 - 130 |
| C-4 | 135 - 145 |
| C-4a | 125 - 135 |
| C-5 | 125 - 135 |
| C-6 | 120 - 140 |
| C-7 | 120 - 130 |
| C-8 | 125 - 135 |
| C-8a | 145 - 150 |
Table 3: Common Proton-Proton Coupling Constants in Aromatic Systems
| Coupling Type | Number of Bonds | Typical Value (Hz) |
| Ortho (3JHH) | 3 | 6 - 10 |
| Meta (4JHH) | 4 | 1 - 3 |
| Para (5JHH) | 5 | 0 - 1 |
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.[6]
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).[6] DMSO-d6 is often a good starting choice as it can slow down the exchange of NH protons.[9]
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.[6]
-
Transfer (if needed): If the sample was dissolved in a separate vial, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6]
-
Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.
Protocol 2: D2O Exchange Experiment for Identification of -NH and -NH2 Protons
-
Acquire Initial Spectrum: Prepare the sample as described in Protocol 1 (preferably in a solvent like CDCl3 or DMSO-d6) and acquire a standard 1H NMR spectrum.
-
Add D2O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D2O) to the sample.[5]
-
Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[5]
-
Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the 1H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the exchangeable -NH and -NH2 protons should decrease in intensity or disappear completely in the second spectrum.[10]
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the chemical structure of this compound and the potential for observing multiple species in an NMR spectrum due to conformational isomerism.
References
- 1. mdpi.com [mdpi.com]
- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Synthesis of 6-Hydrazinylquinoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 6-hydrazinylquinoline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution of a 6-haloquinoline (typically 6-chloroquinoline or 6-bromoquinoline) with hydrazine hydrate.[1] This reaction is often carried out in a suitable solvent, such as ethanol or pyridine, under reflux conditions.
Q2: I am having trouble with the initial synthesis of the quinoline ring itself. What are some common issues?
A2: The synthesis of the quinoline core, often a prerequisite for introducing the hydrazinyl group, can present challenges depending on the chosen method. For instance, the Skraup synthesis is known for being highly exothermic and can lead to tar formation.[2] To mitigate this, slow and controlled addition of sulfuric acid with efficient cooling is crucial. The use of a moderator like ferrous sulfate can also help to control the reaction's vigor.[2]
Q3: What are the key safety precautions to consider when working with hydrazine?
A3: Hydrazine and its hydrate are toxic and potentially explosive. It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid heating hydrazine in the presence of air, and always work behind a safety shield, especially when performing reactions at elevated temperatures.
Q4: How can I confirm the successful synthesis of my this compound derivative?
A4: A combination of spectroscopic techniques is essential for structural confirmation. These include:
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands of the hydrazine group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show signals corresponding to the aromatic protons of the quinoline ring and the protons of the NH and NH2 groups. 13C NMR will confirm the carbon skeleton.
-
Mass Spectrometry (MS): This will provide the molecular weight of the synthesized compound, confirming its identity.[3]
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N), which should match the calculated values for the target molecule.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the quality of starting materials, especially the hydrazine hydrate. - Use a higher boiling point solvent if the reaction temperature is limited. |
| Decomposition of the product. | - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Lower the reaction temperature if thermal decomposition is suspected. | |
| Poor quality of starting 6-haloquinoline. | - Purify the starting material by recrystallization or column chromatography. - Confirm the identity and purity of the starting material by NMR or melting point analysis. | |
| Formation of a Dark, Tarry Substance | Polymerization or side reactions. | - This is common in vigorous reactions like the Skraup synthesis for the quinoline core.[2] Use a moderator like ferrous sulfate and control the temperature carefully. - For the hydrazinolysis step, ensure the reaction is not overheating. |
| Oxidation of the product. | - The hydrazinyl group can be susceptible to oxidation.[3] Perform the reaction and work-up under an inert atmosphere. | |
| Product is Unstable and Decomposes Upon Isolation | Autoxidation or dimerization. | - Similar hydrazinylquinolines have been shown to undergo autoxidation and dimerization.[3] - Isolate the product as its hydrochloride salt to improve stability.[1] - Store the purified product under an inert atmosphere and at low temperatures. |
| Difficulty in Purifying the Product | Presence of unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[3] - Use an excess of hydrazine hydrate to drive the reaction to completion, but be mindful of removal during work-up. |
| Product is highly polar and streaks on silica gel. | - Use a different stationary phase for column chromatography (e.g., alumina). - Consider recrystallization from a suitable solvent system. - Convert the product to its less polar derivative for purification, followed by deprotection. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.[1][4] Researchers should optimize conditions for their specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloroquinoline (1 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate.
-
Collect the solid by filtration and wash with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.
Characterization Data for a Representative this compound Derivative
The following table summarizes typical characterization data for a this compound derivative, as reported in the literature.[3]
| Analysis | Observed Data |
| Appearance | Orange crystals |
| Melting Point | 352-354 °C |
| IR (KBr, cm-1) | 3178 (NH), 3052 (Ar-CH), 1643 (C=O), 1606, 1581 (Ar-C=C) |
| 1H NMR (400 MHz, DMSO-d6, δ ppm) | 12.21 (s, 2H, NH), 7.70 (d, 2H, J = 1.7 Hz, Ar-H), 7.30–7.40 (m, 2H, Ar-H), 7.20–7.29 (m, 2H, Ar-H), 2.37 (s, 6H, CH3) |
| 13C NMR (100 MHz, DMSO-d6, δ ppm) | 165.71, 157.62, 134.82, 132.15, 131.66, 122.14, 119.12, 115.88, 115.77, 20.59 (2 CH3) |
| Mass Spectrum (m/z) | 342 (M+, 25%) |
| Elemental Analysis (Calcd./Found) | C (70.17/70.25), H (4.12/4.03), N (16.37/16.25) |
Note: The provided data is for a specific derivative and will vary depending on the exact structure.
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Hydrazinylquinoline and Phenylhydrazine
For researchers and professionals in drug development and organic synthesis, the choice of a hydrazine derivative as a reactant or building block is critical. This guide provides an objective comparison of the reactivity of 6-Hydrazinylquinoline and the well-established reagent, phenylhydrazine. While extensive quantitative data for this compound is not as readily available as for phenylhydrazine, this guide summarizes existing experimental evidence and provides a theoretical framework for their comparative reactivity.
Introduction to the Contestants
Phenylhydrazine is a widely used and extensively studied aromatic hydrazine.[1] Since its first characterization in 1875, it has become a staple in organic synthesis, most notably for the Fischer indole synthesis and the formation of phenylhydrazones from carbonyl compounds.[1] Its reactivity profile is well-documented, making it a reliable benchmark.
This compound is a heterocyclic hydrazine that incorporates the quinoline scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] Its application in synthesis is primarily focused on creating novel quinoline-based hydrazones as potential therapeutic agents.[1] The influence of the quinoline ring on the reactivity of the hydrazine moiety is a key point of comparison.
Synthesis of this compound and Phenylhydrazine
The synthetic routes to both hydrazines are well-established, typically involving the reduction of a diazonium salt or nucleophilic substitution.
Phenylhydrazine is commonly prepared by the diazotization of aniline, followed by reduction of the resulting diazonium salt with sodium sulfite.[1]
This compound is often synthesized via nucleophilic aromatic substitution, where a 6-haloquinoline (typically 6-chloroquinoline or 6-bromoquinoline) is reacted with hydrazine hydrate.[2]
Caption: Synthetic routes for Phenylhydrazine and this compound.
Comparative Reactivity Analysis
The reactivity of hydrazines is primarily defined by the nucleophilicity of the terminal nitrogen atom. This is influenced by the electronic and steric nature of the substituent.
Hydrazone Formation
The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone of their chemical reactivity. This condensation reaction is crucial for the derivatization of carbonyl compounds and the synthesis of more complex heterocyclic systems.
Both phenylhydrazine and this compound readily undergo this reaction.[3] Phenylhydrazine's reactions with a variety of carbonyls are well-documented, often catalyzed by acids.[4][5] Similarly, this compound has been shown to react with various aldehydes and ketones to form quinoline hydrazones, which are of interest for their potential biological activities.
Caption: The condensation reaction of a hydrazine with a carbonyl compound.
While direct kinetic comparisons are scarce, the electronic nature of the aromatic substituent offers insight. The phenyl group in phenylhydrazine is considered electron-withdrawing, which reduces the nucleophilicity of the hydrazine compared to aliphatic hydrazines. The quinoline ring system is also generally electron-withdrawing. Theoretical considerations suggest that the nitrogen atom in the quinoline ring may exert a stronger electron-withdrawing effect than the phenyl ring, potentially making this compound slightly less nucleophilic, and therefore less reactive, than phenylhydrazine. However, experimental validation of this hypothesis is required.
| Reactant | Carbonyl Compound Examples | Product | Reference |
| Phenylhydrazine | Benzaldehyde, Acetone, Pyruvic acid | Phenylhydrazones | [4][5] |
| This compound | Various substituted benzaldehydes, Acetophenones | 6-Quinolylhydrazones |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic reaction that converts phenylhydrazines and carbonyl compounds into indoles under acidic conditions.[4][5][6] This reaction is a powerful tool for the synthesis of this important heterocyclic motif found in many pharmaceuticals and natural products.[4]
Phenylhydrazine is the archetypal substrate for this reaction.[4][5][6] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[4][6]
Caption: Key steps of the Fischer Indole Synthesis.
This compound possesses the necessary structural features to participate in the Fischer indole synthesis. The reaction would be expected to produce a tetracyclic indole derivative, which could be of significant interest in medicinal chemistry. While specific examples of this compound being used in this reaction are not prevalent in the literature surveyed, its ability to form hydrazones suggests its potential as a substrate. The reaction conditions, particularly the choice of acid catalyst, would likely need optimization.[6]
Data Summary
| Property | This compound | Phenylhydrazine |
| Molecular Formula | C9H9N3 | C6H8N2 |
| Molecular Weight | 159.19 g/mol | 108.14 g/mol |
| Appearance | Crystalline solid[2] | Light yellow crystal or oily liquid[3] |
| Key Reactions | Hydrazone formation, Autoxidation (of related derivatives)[7] | Hydrazone formation,[3] Fischer indole synthesis,[4] Oxidation |
| Predicted Reactivity | Nucleophilic at the hydrazine group; potentially slightly less reactive than phenylhydrazine due to the electron-withdrawing nature of the quinoline ring. | Nucleophilic; a well-established benchmark for aromatic hydrazine reactivity. |
Experimental Protocols
The following is a general protocol for hydrazone formation that can be adapted for a direct comparison of the reactivity of this compound and phenylhydrazine.
Objective: To synthesize and compare the formation of hydrazones from a selected aldehyde (e.g., benzaldehyde) with this compound and phenylhydrazine.
Materials:
-
This compound hydrochloride
-
Phenylhydrazine
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
Procedure:
-
Preparation of Hydrazine Solutions:
-
In two separate flasks, prepare equimolar solutions of this compound hydrochloride and phenylhydrazine in ethanol. If using the hydrochloride salt of this compound, add an equimolar amount of a base like sodium bicarbonate to free the hydrazine.
-
-
Reaction Setup:
-
To each hydrazine solution, add an equimolar amount of benzaldehyde.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to each flask.
-
-
Reaction Monitoring:
-
Stir the reactions at room temperature.
-
Monitor the progress of the reactions by TLC at regular intervals (e.g., every 15 minutes). Spot the starting materials and the reaction mixture on the TLC plate. The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), pour the reaction mixture into cold water.
-
The solid hydrazone product should precipitate. If not, extract the product with a suitable organic solvent.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Analysis:
-
Determine the yield of the dried product.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
-
The relative reaction times and yields will provide a direct comparison of the reactivity of the two hydrazines under these conditions.
-
Conclusion
Phenylhydrazine remains a versatile and predictable reagent with a wealth of supporting literature. Its reactivity in fundamental transformations like hydrazone formation and the Fischer indole synthesis is well-understood.
This compound is a valuable building block, particularly for the synthesis of novel, biologically active molecules. It readily participates in hydrazone formation, demonstrating its utility as a hydrazine derivative. While quantitative kinetic data is lacking for a direct comparison, a qualitative assessment based on electronic principles suggests its reactivity is likely comparable to, or slightly less than, that of phenylhydrazine. The potential for this compound to undergo reactions like the Fischer indole synthesis opens avenues for the creation of complex heterocyclic systems. Further kinetic studies are warranted to fully elucidate the reactivity profile of this interesting quinoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (16023-69-1) for sale [vulcanchem.com]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
A Comparative Analysis of the Biological Activity of 6-Hydrazinylquinoline Derivatives and Other Quinolines
An Objective Guide for Researchers in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] Among the vast landscape of quinoline derivatives, 6-hydrazinylquinolines and their related hydrazone analogs have emerged as a class of significant interest, demonstrating promising anticancer, antimicrobial, and antimalarial properties.[5][6][7] This guide provides a comparative overview of the biological activities of 6-hydrazinylquinoline derivatives against other notable quinoline compounds, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Anticancer Activity: A Tale of Diverse Mechanisms
Quinoline derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways.[1][2][8][9]
This compound and Hydrazone Derivatives:
Recent studies have highlighted the potent anti-proliferative activity of quinoline-based hydrazone analogues.[5][6] A series of quinoline hydrazones were synthesized and evaluated by the National Cancer Institute (NCI), with several compounds exhibiting significant cytotoxic effects against a panel of 60 human cancer cell lines.[5] Notably, some derivatives displayed GI50 (50% growth inhibition) values in the sub-micromolar range.[5] The proposed mechanism for some of these compounds involves the inhibition of human DNA topoisomerase I.[5]
Other Quinoline Derivatives:
A broad range of other quinoline derivatives have also demonstrated significant anticancer potential. For instance, quinoline-chalcone derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values significantly lower than the standard drug 5-fluorouracil.[10] Other quinoline derivatives act as inhibitors of protein kinases such as Pim-1 kinase and Src kinase, or as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8][11]
Quantitative Comparison of Anticancer Activity (IC50/GI50 in µM)
| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinolyl Hydrazones | 18j | NCI-60 Panel (Mean) | <10 | [5] |
| 18b, 18d, 18e, 18f, 18g, 18h, 18i, 18l | NCI-60 Panel | 0.33 - 4.87 | [5] | |
| Quinoline-Chalcones | 12e | MGC-803 | 1.38 | [10] |
| 12e | HCT-116 | 5.34 | [10] | |
| 12e | MCF-7 | 5.21 | [10] | |
| Quinoline-Imidazoles | 12a | HepG2 | 2.42 | [12] |
| 12a | A549 | 6.29 | [12] | |
| 12a | PC-3 | 5.11 | [12] | |
| Quinoline-based Dihydrazones | 3b | MCF-7 | 7.016 | [13] |
| 3c | MCF-7 | 7.05 | [13] |
Antimicrobial Activity: A Broad Spectrum of Action
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents.[14][15] Both this compound derivatives and other quinoline analogues have shown considerable efficacy against a range of bacterial and fungal pathogens.
This compound and Hydrazone Derivatives:
Quinolyl hydrazones have demonstrated good to excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[5][6] The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[7]
Other Quinoline Derivatives:
A diverse array of quinoline derivatives have been reported to possess antibacterial and antifungal properties.[15][16][17] For example, certain quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans and potent anti-staphylococcal activity.[18] Other derivatives have exhibited excellent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 3.12 µg/mL.[16][17]
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
| Derivative Class | Compound/Series | Microbial Strain | MIC (µg/mL) | Reference |
| Quinolyl Hydrazones | 18a-p | Various Pathogens | 6.25 - 100 | [5][6] |
| Quinoline-based Hydroxyimidazolium Hybrids | 7c, 7d | Cryptococcus neoformans | 15.6 | [18] |
| 7b | Staphylococcus aureus | 2 | [18] | |
| Substituted Quinolines | Series 2 & 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [16][17] |
| 2-Chloro-6-methylquinoline Hydrazones | Not specified | Various Bacteria | Moderate to good | [19] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activities of these quinoline derivatives is provided below.
Anticancer Activity Assays
-
MTT Assay (Cell Viability):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[12][13]
-
-
Sulforhodamine B (SRB) Assay (Cell Growth Inhibition):
-
Tumor cells are seeded in 96-well plates and incubated.
-
The cells are treated with the compounds at various concentrations.
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at a specific wavelength to determine cell density.[1]
-
Antimicrobial Activity Assays
-
Broth Microdilution Method (MIC Determination):
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17][20]
-
-
Agar Diffusion Method:
-
An agar plate is uniformly inoculated with the test microorganism.
-
Discs impregnated with the test compounds at known concentrations are placed on the agar surface.
-
The plates are incubated, allowing the compounds to diffuse into the agar.
-
The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured to assess the antimicrobial activity.[15]
-
Visualizing the Mechanisms of Action
To better understand the biological impact of these quinoline derivatives, the following diagrams illustrate a key signaling pathway often targeted in cancer and a general workflow for evaluating anticancer agents.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ymerdigital.com [ymerdigital.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. turkjps.org [turkjps.org]
In Vitro Anticancer Activity of 6-Hydrazinylquinoline Hydrazones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 6-Hydrazinylquinoline hydrazones and related quinoline hydrazone derivatives. It is designed to offer an objective overview of their performance against various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound hydrazone derivatives and other related quinoline hydrazones, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Table 1: Anticancer Activity of this compound Hydrazone Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value (μM) |
| This compound hydrazone derivative A | MCF-7 (Breast cancer) | 0.33-0.89[1] |
| This compound hydrazone derivative B | HeLa (Cervical cancer) | 0.75-1.2[1] |
| This compound hydrazone derivative C | A549 (Lung cancer) | 1.5-4.87[1] |
Table 2: Anticancer Activity of Other Quinoline Hydrazone Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
| Quinoline Hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [2] |
| Kelly (Neuroblastoma) | 1.3 | [2] | |
| MCF-7 (Breast cancer) | 14.1 | [2] | |
| MDA-MB-231 (Breast cancer) | 18.8 | [2] | |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast cancer) | 7.016 | [3] |
| Quinoline-based dihydrazone 3c | BGC-823 (Gastric cancer) | 7.05 | [3] |
| BEL-7402 (Hepatoma) | Not Specified | [3] | |
| MCF-7 (Breast cancer) | Not Specified | [3] | |
| A549 (Lung adenocarcinoma) | Not Specified | [3] | |
| Hydrazone Derivative 16 | HepG2 (Hepatocellular carcinoma) | Similar to Sorafenib | [4] |
| 7-Chloroquinolinehydrazone 23 | Submicromolar range across a panel of 60 cell lines | Submicromolar | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of quinoline hydrazone compounds are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the hydrazone compounds and a vehicle control (e.g., DMSO). The incubation period typically ranges from 24 to 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of hydrazone compounds for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are cultured in 6-well plates and exposed to the hydrazone compounds for a specific duration (e.g., 24 or 48 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Visualizations
The following diagrams illustrate a potential signaling pathway and a general experimental workflow relevant to the study of this compound hydrazones.
Caption: Potential mechanism of apoptosis induction by this compound hydrazones.
Caption: General workflow for screening the anticancer activity of novel compounds.
References
- 1. This compound (16023-69-1) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a synthetic route for a specific 6-Hydrazinylquinoline derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for a specific 6-hydrazinylquinoline derivative, a key intermediate in the development of various pharmacologically active compounds. The routes are evaluated based on yield, reaction conditions, and scalability, supported by detailed experimental data and protocols.
Introduction
This compound and its derivatives are important precursors in medicinal chemistry, serving as building blocks for compounds with potential therapeutic applications. The efficient and reliable synthesis of these intermediates is crucial for drug discovery and development programs. This guide outlines and compares two distinct synthetic pathways to a target this compound derivative, providing researchers with the necessary information to select the most suitable method for their specific needs.
Synthetic Routes Overview
Two principal synthetic strategies for the preparation of this compound are presented and compared:
-
Route 1: Nucleophilic Aromatic Substitution. This is a two-step process commencing with the Skraup synthesis of 6-chloroquinoline from 4-chloroaniline, followed by a nucleophilic substitution reaction with hydrazine hydrate.
-
Route 2: Diazotization and Reduction of an Aminoquinoline. This alternative three-step pathway begins with the Skraup synthesis of 6-nitroquinoline from 4-nitroaniline. The nitro group is subsequently reduced to an amine, which is then converted to the target hydrazine derivative via diazotization and reduction.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Diazotization and Reduction |
| Starting Material | 4-Chloroaniline | 4-Nitroaniline |
| Intermediate 1 | 6-Chloroquinoline | 6-Nitroquinoline |
| Intermediate 1 Yield | ~86% | 75% |
| Intermediate 2 | - | 6-Aminoquinoline |
| Intermediate 2 Yield | - | 71% |
| Final Product | This compound | This compound |
| Overall Yield (calculated) | High (specific data pending) | ~53% |
| Number of Steps | 2 | 3 |
| Key Reagents | Glycerol, H₂SO₄, FeCl₃·6H₂O, Hydrazine hydrate | Glycerol, H₂SO₄, I₂/KI, Hydrazine hydrate, Pd/C, NaNO₂, SnCl₂ |
| Reaction Conditions | High temperature (Skraup), Reflux | High temperature (Skraup), Reflux, Low temperature (Diazotization) |
| Purification | Distillation, Column Chromatography | Column Chromatography |
Mandatory Visualizations
Logical Relationship of Synthetic Routes
Caption: Comparison of the two synthetic pathways to this compound.
Experimental Workflow: Route 1
Caption: Experimental workflow for the Nucleophilic Aromatic Substitution route.
Experimental Workflow: Route 2
Caption: Experimental workflow for the Diazotization and Reduction route.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution
Step 1: Synthesis of 6-Chloroquinoline (Skraup Synthesis)
A general procedure involves heating a mixture of 4-chloroaniline, glycerol, and an oxidizing agent such as nitrobenzene or, as in a reported method, iron(III) chloride, in the presence of concentrated sulfuric acid.[1]
-
Materials: 4-chloroaniline, glycerol, iron(III) chloride hexahydrate, carbon tetrachloride, argon.
-
Procedure: An ampule is charged with 0.02 mmol of FeCl₃·6H₂O, 2 mmol of 4-chloroaniline, 4 mmol of carbon tetrachloride, and 8 mmol of 1,3-propanediol (as a substitute for glycerol) under an argon atmosphere.[1] The sealed ampule is heated at 150°C for 8 hours with continuous stirring.[1]
-
Work-up and Purification: After cooling, the reaction mixture is poured into hydrochloric acid. The aqueous layer is separated, neutralized with 10% sodium hydroxide solution, and extracted with methylene chloride. The organic layer is filtered, the solvent is removed, and the residue is purified by vacuum distillation to yield 6-chloroquinoline.[1]
-
Yield: A reported yield for a similar Skraup synthesis of 6-chloroquinoline is approximately 86%.[1]
Step 2: Synthesis of this compound
This step involves the reaction of 6-chloroquinoline with hydrazine hydrate.
-
Materials: 6-chloroquinoline, hydrazine hydrate, ethanol.
-
Procedure: A mixture of 6-chloroquinoline and an excess of hydrazine hydrate in a suitable solvent like ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction and subsequent purification by column chromatography or recrystallization to afford this compound.
Route 2: Diazotization and Reduction of an Aminoquinoline
Step 1: Synthesis of 6-Nitroquinoline (Skraup Synthesis)
-
Materials: 4-nitroaniline, glycerol, concentrated sulfuric acid, potassium iodide, iodine.
-
Procedure: In a three-necked flask, 65 mL of glycerol is mixed with 79 mL of concentrated sulfuric acid, with the temperature maintained below 70°C.[2] 40 g of 4-nitroaniline is added in portions, and the reaction temperature is raised to 85°C for 40 minutes.[2] A solution of 2.76 g of potassium iodide and 3.2 g of iodine in 15 mL of water is added dropwise over 20 minutes. The mixture is then heated to 135°C and maintained for 4 hours.[2]
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The pH is adjusted to 3-4 with a saturated sodium hydroxide solution. The precipitate is filtered, washed with water until neutral, and dried under vacuum at 80°C to give 6-nitroquinoline.[2]
-
Yield: 37.9 g (75% yield), with a purity of ≥95% (HPLC).[2]
Step 2: Synthesis of 6-Aminoquinoline
-
Materials: 6-nitroquinoline, 80% hydrazine hydrate, 10% Pd/C, ethanol.
-
Procedure: A mixture of 30 g of 6-nitroquinoline, 19.2 g of 80% hydrazine hydrate, and 3 g of 10% Pd/C in 250 mL of ethanol is stirred and heated under reflux for 6 hours.[2]
-
Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using a gradient of ethyl acetate-petroleum ether as the eluent.[2]
-
Yield: 17.6 g (71% yield) of light yellow crystals.[2]
Step 3: Synthesis of this compound (via Diazotization and Reduction)
-
Materials: 6-aminoquinoline, sodium nitrite, hydrochloric acid, stannous chloride.
-
Procedure: 6-aminoquinoline is dissolved in dilute hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a cold solution of stannous chloride in concentrated hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed, and can be recrystallized to yield this compound hydrochloride.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Nucleophilic Aromatic Substitution) is a more direct, two-step process that may offer a higher overall yield, although the initial Skraup synthesis of 6-chloroquinoline can be a harsh reaction.
Route 2 (Diazotization and Reduction) is a longer, three-step synthesis. While the individual step yields are good, the overall yield is likely lower than Route 1. However, the starting material, 4-nitroaniline, is readily available, and the reduction of the nitro group is a well-established and generally high-yielding reaction.
The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, equipment, and the desired scale of the synthesis. For a more direct approach, Route 1 is preferable, provided the conditions of the Skraup reaction can be safely managed. Route 2 offers an alternative with potentially milder later steps, though it is a longer process. Further optimization of both routes could lead to improved yields and efficiency.
References
Head-to-head comparison of different catalysts for 6-Hydrazinylquinoline reactions
The synthesis of 6-hydrazinylquinoline, a key building block in medicinal chemistry and drug development, relies on efficient and selective catalytic methods. The choice of catalyst significantly influences reaction yield, time, and overall efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of quinoline derivatives, with a focus on pathways applicable to the formation of this compound precursors.
Catalyst Performance Comparison
The synthesis of the quinoline core, a precursor to this compound, can be achieved through various catalytic reactions, including Friedländer condensation, oxidative annulation, and cyclization reactions. Transition metals such as palladium, copper, rhodium, and iron are commonly employed, each offering distinct advantages.
| Catalyst System | Reaction Type | Substrates | Reaction Conditions | Yield (%) |
| Palladium (PdCl2) | Oxidative Annulation | o-vinylanilines and alkynes | PPh3, Cu(TFA)2·xH2O, PivOH, MeCN/DMSO, 80°C, O2 | Up to 86%[1] |
| Copper (CuI) | Tandem Cyclization | (2-bromophenyl)methylamine and amides | K2CO3, 2-propanol, 110°C, Air | 37–87%[2] |
| Rhodium ([Cp*RhCl2]2) | C-H Activation/Cyclization | Aniline derivatives and alkynyl esters | Formic Acid, Copper(II) oxidant | Moderate to Good[3] |
| Iron (FeCl3-phenanthroline) | Photocatalytic Alkylation | Quinoline and carboxylic acids | Blue LED, Acidic conditions | Varies |
| Hafnium (Hf-UiO-66-N2H3) | Friedländer Condensation | 2-aminoacetophenone and acetylacetone | 100°C | Up to 95%[4] |
| Metal-Free (TFA) | Superacid-Catalyzed Condensation | Vinylogous imines from aromatic amines and α,β-unsaturated carbonyls | Trifluoromethanesulfonic acid (TFA) | High efficiency[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for palladium and copper-catalyzed reactions relevant to the synthesis of quinoline precursors.
1. Palladium-Catalyzed Oxidative Cyclization of o-Vinylanilines and Alkynes [1]
This protocol describes the synthesis of 2,3-disubstituted quinolines, which can be precursors to functionalized 6-hydrazinylquinolines.
-
Materials:
-
o-vinylaniline (1.0 equiv)
-
Alkyne (1.2 equiv)
-
PdCl2 (5 mol%)
-
PPh3 (10 mol%)
-
Cu(TFA)2·xH2O (20 mol%)
-
PivOH (30 mol%)
-
MeCN/DMSO (v/v = 4:1)
-
-
Procedure:
-
To a sealed tube, add o-vinylaniline, alkyne, PdCl2, PPh3, Cu(TFA)2·xH2O, and PivOH.
-
Add the MeCN/DMSO solvent mixture.
-
Seal the tube and place it under an oxygen (O2) atmosphere (balloon).
-
Stir the reaction mixture at 80°C for the specified time.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired quinoline derivative.
-
2. Copper-Catalyzed Synthesis of Quinolines from (2-Bromophenyl)methylamines [2]
This method outlines a tandem approach for synthesizing quinazoline derivatives, with principles applicable to quinoline synthesis.
-
Materials:
-
(2-bromophenyl)methylamine (1.0 equiv)
-
Amide (1.2 equiv)
-
CuI (10 mol%)
-
K2CO3 (2.0 equiv)
-
2-propanol
-
-
Procedure:
-
Combine (2-bromophenyl)methylamine, amide, CuI, and K2CO3 in a reaction vessel.
-
Add 2-propanol as the solvent.
-
Heat the mixture at 110°C under an air atmosphere.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Isolate the crude product and purify by recrystallization or column chromatography.
-
3. Synthesis of 4-Hydrazinylquinolines from 4-Chloroquinolines [5]
This is a common subsequent step to introduce the hydrazinyl group onto the quinoline core.
-
Materials:
-
4-Chloroquinoline derivative (1.0 equiv)
-
Hydrazine hydrate (excess)
-
-
Procedure:
-
Dissolve the 4-chloroquinoline derivative in a suitable solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours (e.g., 12 hours), monitoring by TLC.[5]
-
Cool the mixture, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry to yield the 4-hydrazinylquinoline derivative.[6]
-
Visualizing the Synthetic Workflow
A general workflow for the synthesis of this compound often involves the initial formation of a substituted chloroquinoline followed by nucleophilic substitution with hydrazine.
Caption: General synthetic workflow for this compound production.
Conclusion
The synthesis of this compound and its precursors is achievable through a variety of catalytic methods. Palladium and copper-based catalysts offer robust and versatile routes for constructing the quinoline core with high yields.[1][2] More recent developments in hafnium-based metal-organic frameworks and metal-free superacid catalysis also present highly efficient alternatives.[3][4] The choice of catalyst ultimately depends on factors such as substrate compatibility, desired functional group tolerance, cost, and environmental considerations. The subsequent nucleophilic substitution with hydrazine hydrate remains a straightforward and effective method for installing the key hydrazinyl functional group.
References
- 1. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
In Silico Drug-Likeness Evaluation: A Comparative Analysis of 6-Hydrazinylquinoline Derivatives and Pyrimidine Analogs
A comprehensive in silico assessment of 6-Hydrazinylquinoline derivatives reveals promising drug-like characteristics, positioning them as viable candidates for further drug discovery and development. This guide provides a comparative analysis of their predicted physicochemical and pharmacokinetic properties against a series of pyrimidine analogs, supported by detailed experimental protocols for the in silico methodologies employed.
In the quest for novel therapeutic agents, the early-stage evaluation of a compound's drug-likeness is paramount to de-risk and streamline the development process. In silico methods offer a rapid and cost-effective approach to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical entities. This guide focuses on the in silico evaluation of this compound derivatives, a class of heterocyclic compounds with significant therapeutic potential, and compares their drug-like profiles with those of pyrimidine derivatives, another important scaffold in medicinal chemistry.
Comparative Analysis of Physicochemical Properties and Drug-Likeness
The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five, which predicts the likelihood of oral bioavailability.[1] This rule establishes thresholds for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). The following tables summarize the in silico predicted physicochemical properties and drug-likeness parameters for a series of N-substituted quinoline 3-carbaldehyde hydrazone derivatives, representing the this compound class, and a selection of novel pyrimidine analogs.
Table 1: In Silico Physicochemical and Drug-Likeness Properties of Quinoline Hydrazone Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 4d | 437.92 | 3.85 | 1 | 5 | 0 |
| 5a | 451.95 | 4.06 | 1 | 5 | 0 |
| 5b | 486.39 | 4.42 | 1 | 5 | 0 |
| 7b | 551.26 | 4.51 | 1 | 6 | 1 (MW > 500) |
| 7d | 530.84 | 4.64 | 1 | 6 | 1 (MW > 500) |
Data sourced from a study on N-substituted quinoline 3-carbaldehyde hydrazone derivatives, used here as representative examples of the broader quinoline hydrazone class.[2]
Table 2: In Silico Physicochemical and Drug-Likeness Properties of Pyrimidine Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| XYZ-I-71 | 353.42 | 2.27 | 1 | 4 | 0 |
| XYZ-I-73 | 409.53 | 3.94 | 1 | 4 | 0 |
| Compound 8 | 493.62 | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 9 | 529.69 | Not Reported | Not Reported | Not Reported | 1 (MW > 500) |
Data for XYZ-I-71 and XYZ-I-73 sourced from a technical guide on novel pyrimidine compounds.[3] Data for Compounds 8 and 9 are from a study on Imatinib derivatives.[3]
The data indicates that the majority of the analyzed quinoline hydrazone and pyrimidine derivatives adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. While some derivatives in both classes exceed the molecular weight threshold of 500 g/mol , this is not uncommon for modern drug candidates and does not preclude their development, particularly for specific therapeutic targets.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Comparison
Beyond initial drug-likeness screening, a more detailed ADMET profile provides crucial insights into a compound's likely behavior in the body. In silico tools can predict various ADMET parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential toxicity.
Table 3: Predicted ADMET Properties of Quinoline Hydrazone and Pyrimidine Derivatives
| Compound Class | Predicted GI Absorption | Predicted BBB Permeability | AMES Mutagenicity Prediction |
| Quinoline Hydrazones | High | Generally No | Non-mutagenic |
| Pyrimidine Derivatives | High to Moderate | Variable | Generally Non-mutagenic |
Qualitative ADMET predictions are based on multiple in silico studies on quinoline and pyrimidine derivatives.[2][4][5]
Both classes of compounds generally exhibit good predicted gastrointestinal absorption. Blood-brain barrier permeability is a critical factor for drugs targeting the central nervous system. The analyzed quinoline hydrazones are generally predicted not to cross the BBB, which could be advantageous for avoiding central nervous system side effects for peripherally acting drugs. The pyrimidine derivatives show more variability in their predicted BBB permeability. Importantly, the representative compounds from both classes are predicted to be non-mutagenic in the AMES test, a key indicator of potential carcinogenicity.
Experimental Protocols
The in silico data presented in this guide were generated using a combination of established computational tools and methodologies. The following section outlines the general protocols for these key experiments.
In Silico Drug-Likeness and Physicochemical Property Prediction
Methodology:
Physicochemical properties and drug-likeness parameters are typically calculated using web-based platforms such as SwissADME and Molinspiration.
-
Input: The 2D structure of the molecule is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical sketcher.
-
Calculation: The software calculates various molecular descriptors, including:
-
Molecular Weight (MW)
-
Calculated octanol-water partition coefficient (logP), a measure of lipophilicity.
-
Number of hydrogen bond donors (HBD).
-
Number of hydrogen bond acceptors (HBA).
-
Topological Polar Surface Area (TPSA), which correlates with drug transport properties.
-
Number of rotatable bonds, an indicator of molecular flexibility.
-
-
Analysis: The calculated values are compared against established drug-likeness rules, most notably Lipinski's Rule of Five. The software provides a summary of any violations.
In Silico ADMET Prediction
Methodology:
ADMET properties are predicted using specialized software such as AdmetSAR and the ADMET prediction modules within platforms like SwissADME.
-
Input: Similar to drug-likeness prediction, the molecular structure is provided as a SMILES string or drawn structure.
-
Prediction Models: The software employs a variety of predictive models based on large datasets of experimentally determined ADMET properties. These models predict parameters such as:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Not always explicitly predicted by all tools.
-
Toxicity: AMES mutagenicity, carcinogenicity, and acute oral toxicity.
-
-
Output: The results are typically presented as qualitative predictions (e.g., "High" or "Low" absorption) or as probabilities.
Molecular Docking
Methodology:
Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand (the drug candidate) to the active site of a target protein. This is crucial for understanding the potential mechanism of action and for lead optimization.
-
Preparation of Receptor and Ligand:
-
The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.
-
The 3D structure of the ligand is generated and its energy is minimized.
-
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: A docking algorithm, such as that used in AutoDock Vina, systematically explores different conformations and orientations of the ligand within the defined grid box.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most likely binding mode. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
Visualizing the In Silico Evaluation Workflow
The following diagram illustrates the typical workflow for the in silico evaluation of drug-likeness and ADMET properties.
Caption: Workflow for in silico drug-likeness and ADMET evaluation.
Conclusion
The in silico evaluation of this compound derivatives and their comparison with pyrimidine analogs indicate that both classes of compounds possess favorable drug-like properties. The majority of the analyzed compounds adhere to Lipinski's Rule of Five and exhibit promising ADMET profiles, including good predicted gastrointestinal absorption and low toxicity. These findings underscore the potential of this compound derivatives as a scaffold for the development of new therapeutic agents. Further in vitro and in vivo studies are warranted to validate these in silico predictions and to fully elucidate the therapeutic potential of this promising class of compounds.
References
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Hydrazinylquinoline Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-hydrazinylquinoline analogs, offering insights into their structure-activity relationships (SAR) as potential therapeutic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including antimicrobial and anticancer effects. The introduction of a hydrazinyl moiety at the 6-position of the quinoline ring has emerged as a promising strategy for the development of novel bioactive molecules. This guide synthesizes findings from various studies to elucidate the impact of structural modifications on the biological efficacy of this class of compounds.
Comparative Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature of the substituents on the hydrazinyl group and the quinoline core. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Anticancer Activity
The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data suggests that the formation of hydrazone derivatives by condensing the this compound core with various aldehydes or ketones can significantly enhance anticancer potency.
Table 1: Anticancer Activity of this compound Hydrazone Analogs
| Compound ID | R (Substituent on Hydrazone) | Cancer Cell Line | GI50 (µM)[1] | LC50 (µM)[1] |
| 1a | Phenyl | Leukemia (CCRF-CEM) | 1.58 | >100 |
| 1b | 4-Chlorophenyl | Leukemia (CCRF-CEM) | 0.75 | 89.2 |
| 1c | 4-Methoxyphenyl | Leukemia (CCRF-CEM) | 2.11 | >100 |
| 1d | 4-Nitrophenyl | Leukemia (CCRF-CEM) | 0.42 | 50.1 |
| 2a | Indole-3-yl | Breast (MCF-7) | 1.25 | 78.5 |
| 2b | 5-Bromo-indole-3-yl | Breast (MCF-7) | 0.33 | 4.67 |
GI50: 50% Growth Inhibition Concentration; LC50: 50% Lethal Concentration.
Key SAR Observations for Anticancer Activity:
-
Electron-withdrawing groups on the aromatic ring of the hydrazone moiety, such as a nitro group (Compound 1d ) or a halogen (Compound 1b ), tend to increase anticancer activity.
-
The presence of a bulky and electron-rich indole ring (Compound 2a ) is favorable for activity, which can be further enhanced by substitution with a halogen like bromine (Compound 2b ).[1]
-
Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting enzymes crucial for cell proliferation, such as human DNA topoisomerase I.[1]
Antimicrobial Activity
This compound analogs have also demonstrated significant potential as antimicrobial agents. The conversion of the hydrazinyl group to a hydrazone is a common strategy to enhance antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of this compound Hydrazone Analogs
| Compound ID | R (Substituent on Hydrazone) | S. aureus MIC (µg/mL)[1] | E. coli MIC (µg/mL)[1] | C. albicans MIC (µg/mL)[2] |
| 3a | 2-Hydroxyphenyl | 12.5 | 25 | 50 |
| 3b | 4-Hydroxyphenyl | 25 | 50 | 100 |
| 3c | 2,4-Dihydroxyphenyl | 6.25 | 12.5 | 25 |
| 4a | Pyridin-2-yl | 12.5 | 25 | 50 |
| 4b | Pyridin-4-yl | 25 | 50 | 100 |
MIC: Minimum Inhibitory Concentration.
Key SAR Observations for Antimicrobial Activity:
-
The presence and position of hydroxyl groups on the phenyl ring of the hydrazone play a crucial role. A di-substituted pattern (Compound 3c ) appears to be more effective than mono-substitution.
-
The position of the nitrogen atom in a pyridyl substituent can influence activity, with the 2-pyridyl analog (Compound 4a ) showing better efficacy than the 4-pyridyl analog (Compound 4b ).
-
In silico studies suggest that these compounds may act by inhibiting microbial enzymes such as dihydrofolate reductase (DHFR) and squalene epoxidase (SQLE).[2]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.
Synthesis of this compound Hydrazone Analogs
A general method for the synthesis of the target hydrazones involves a two-step process:
-
Synthesis of this compound: This intermediate is typically prepared from 6-aminoquinoline via diazotization followed by reduction.
-
Condensation to Hydrazones: this compound is then reacted with a molar equivalent of the desired aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically refluxed for several hours, and the resulting product is isolated by filtration and purified by recrystallization.
Caption: General workflow for the synthesis of this compound hydrazone analogs.
Cytotoxicity Assessment using MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 and LC50 values are determined.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
While the exact mechanisms of action for many this compound analogs are still under investigation, molecular docking and other in silico studies have provided valuable insights into their potential molecular targets and the signaling pathways they may modulate.
Inhibition of DNA Topoisomerase I in Cancer
Several potent anticancer quinoline hydrazones are predicted to bind to the active site of human DNA topoisomerase I.[1] This enzyme plays a critical role in DNA replication and transcription by relaxing DNA supercoils. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death.
Caption: Proposed signaling pathway for the anticancer activity of this compound analogs via inhibition of DNA Topoisomerase I.
Inhibition of Dihydrofolate Reductase in Bacteria
For antimicrobial activity, a potential target is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Folic acid is a precursor for the synthesis of nucleotides, and its depletion halts bacterial DNA replication and growth.
Caption: Proposed mechanism of antimicrobial action through the inhibition of bacterial Dihydrofolate Reductase (DHFR).
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and workflows can aid researchers in the design and development of novel, more effective therapeutic agents based on this versatile chemical scaffold. Further experimental validation of the proposed mechanisms of action is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
Unveiling the Potential of Quinoline-Hydrazone Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high efficacy and specificity is a continuous endeavor. Quinoline-hydrazone derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against a range of key enzymes implicated in various pathological conditions. This guide provides a comparative assessment of the inhibitory potential of these derivatives against four critical enzyme targets: Monoamine Oxidase (MAO), DNA Gyrase, Cyclooxygenase (COX), and α-Glucosidase. The data presented herein is based on a comprehensive review of preclinical studies and aims to facilitate further research and development in this area.
While this guide focuses on the broader class of quinoline-hydrazone derivatives due to the wealth of available research, it is important to note that the specific substitution patterns on the quinoline ring, including at the 6-position, can significantly influence the inhibitory potency and selectivity. The information compiled here serves as a foundational resource for understanding the structure-activity relationships of this versatile scaffold.
Comparative Inhibitory Activity
The inhibitory activities of various quinoline-hydrazone derivatives against the target enzymes are summarized below. The data, presented as IC50 and Ki values, highlight the potential of these compounds as potent inhibitors.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound | IC50 (µM) of Reference |
| Hydrazone Derivative 2a | hMAO-A | 0.342 | 0.188 | Moclobemide | 6.061 |
| Hydrazone Derivative 2b | hMAO-A | 0.028 | 0.016 | Moclobemide | 6.061 |
Table 1: Inhibitory activity of representative hydrazone derivatives against human Monoamine Oxidase A (hMAO-A).
DNA Gyrase Inhibition
Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibacterial agents.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Quinazolinone-Hydrazone 4a | E. coli DNA Gyrase | 3.19 - 4.17 | Novobiocin | 4.12 |
| Quinazolinone-Pyrazole 5a | E. coli DNA Gyrase | 3.19 | Novobiocin | 4.12 |
| Quinazolinone-Pyrazole 5c | E. coli DNA Gyrase | 3.19 - 4.17 | Novobiocin | 4.12 |
| Quinazolinone-Pyrazole 5d | E. coli DNA Gyrase | 3.51 | Novobiocin | 4.12 |
Table 2: Inhibitory activity of quinazolinone-hydrazone and pyrazole derivatives against E. coli DNA gyrase.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes are involved in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity | Reference Compound | IC50 (µM) of Reference |
| Quinazoline Derivative | COX-1 | 0.064 - 3.14 | COX-1 selective | Ibuprofen | 2.19 |
| Triazine-Quinoline Hybrid 8e | COX-2 | 0.047 | COX-2 selective (SI = 265.9) | Celecoxib | 0.045 |
Table 3: Inhibitory activity of quinazoline and triazine-quinoline derivatives against Cyclooxygenase enzymes.
α-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 4-hydroxyquinolinone-hydrazone 6a-o | α-glucosidase | 93.5 ± 0.6 to 575.6 ± 0.4 | Acarbose | 752.0 ± 2.0 |
| Hydrazone-polyhydroquinoline 8 | α-glucosidase | 5.31 ± 0.25 | Acarbose | 873.34 ± 1.67 |
| Hydrazone-polyhydroquinoline 10 | α-glucosidase | 6.70 ± 0.38 | Acarbose | 873.34 ± 1.67 |
| Hydrazone-polyhydroquinoline 12 | α-glucosidase | 6.51 ± 0.37 | Acarbose | 873.34 ± 1.67 |
Table 4: Inhibitory activity of quinolinone-hydrazone and polyhydroquinoline derivatives against α-glucosidase.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative studies.
Monoamine Oxidase (MAO-A) Inhibition Assay
The inhibitory activity against human MAO-A can be determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the enzymatic reaction.
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test compounds (6-Hydrazinylquinoline derivatives)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, Amplex® Red reagent, HRP, and the MAO-A enzyme solution.
-
Add the test compounds or reference inhibitor at various concentrations to the wells.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, p-tyramine.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of compounds to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.
-
Add E. coli DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value is the concentration of the compound that causes 50% inhibition of the supercoiling activity.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory effect on COX-1 and COX-2 can be determined by measuring the peroxidase activity of the enzyme.
Materials:
-
Ovine COX-1 or recombinant ovine COX-2
-
Assay buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Test compounds
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate at 25°C for a few minutes.
-
Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of inhibition and determine the IC50 values.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Sodium carbonate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add the phosphate buffer, α-glucosidase enzyme solution, and various concentrations of the test compounds to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing enzyme inhibition.
Safety Operating Guide
Proper Disposal Procedures for 6-Hydrazinylquinoline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 6-Hydrazinylquinoline and its salts are critical for ensuring laboratory safety and environmental compliance. Due to the presence of the hydrazine moiety, this compound is treated as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe management of this compound waste.
I. Chemical Profile and Hazards
This compound is an aromatic organic compound containing a quinoline ring substituted with a hydrazine group. While a comprehensive Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not consistently available, the known hazards of hydrazine compounds and quinoline derivatives warrant a cautious approach. The hydrochloride salt is a common form of this compound.[1]
Key Hazard Considerations:
-
Toxicity: Hydrazine and its derivatives are known to be toxic.
-
Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[2]
-
Health Hazards: Based on data for this compound hydrochloride and related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Source(s) |
| Chemical Formula | C₉H₉N₃ | C₉H₁₀ClN₃ | [1] |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [1][2] |
| CAS Number | 16023-69-1 | 120209-22-5 | [1] |
| Appearance | Crystalline solid | Crystalline solid | [1] |
| GHS Hazard Statements | Not fully classified | H302, H315, H319, H335 | [3] |
III. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Neoprene or nitrile gloves.
-
Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If the ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.
IV. Core Disposal Protocol
The primary and most recommended method for the disposal of this compound is through an approved hazardous waste management program. It must be treated as a regulated hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Waste Container Labeling:
-
The waste container must be in good condition, compatible with the chemical, and securely sealed.
-
Label the container with the words "Hazardous Waste," the full chemical name "Waste this compound," and the appropriate hazard pictograms (e.g., "Toxic").[6] Do not use abbreviations or chemical formulas.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste disposal documentation and collection.
-
V. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation, preferably within a chemical fume hood.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[5]
For Large Spills:
-
Evacuate the laboratory immediately and notify your supervisor and institutional EHS.
-
Prevent the spill from entering drains.[2]
-
Do not attempt to clean up a large spill without specialized training and equipment.
VI. Experimental Protocols: Chemical Neutralization of Dilute Waste
For very dilute aqueous solutions of hydrazine compounds (<5%), chemical neutralization can be an option to render the waste less hazardous before disposal. However, this procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood. This is a potentially hazardous reaction that can be exothermic.
Disclaimer: The following is a general procedure for the oxidation of dilute hydrazine waste. It has not been specifically validated for this compound. It is imperative to conduct a small-scale test reaction to ensure it can be performed safely in your laboratory setting.
Materials:
-
Dilute aqueous solution of this compound waste (<5% w/w).
-
Sodium hypochlorite solution (household bleach, ~5% NaOCl) or calcium hypochlorite solution (<5% w/w).[7]
-
Stir plate and stir bar.
-
Large beaker (at least 5 times the volume of the waste solution).
-
Appropriate PPE.
Procedure:
-
Place the beaker containing the dilute this compound waste solution on a stir plate within a chemical fume hood and begin gentle stirring.
-
Slowly and cautiously, add the sodium hypochlorite or calcium hypochlorite solution to the waste solution. A 1:1 ratio is a starting point, but an excess of the hypochlorite solution may be necessary to ensure complete destruction of the hydrazine.[7]
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition and, if necessary, cool the reaction vessel with an ice bath.
-
After the addition is complete, continue to stir the solution for several hours to ensure the reaction goes to completion.
-
The resulting solution should be tested for the presence of residual hydrazine before it can be considered for disposal as non-hazardous aqueous waste, in accordance with local regulations.
VII. Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound (16023-69-1) for sale [vulcanchem.com]
- 2. This compound hydrochloride | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US3359315A - Reduction of aromatic nitro compounds to aromatic amines - Google Patents [patents.google.com]
Personal protective equipment for handling 6-Hydrazinylquinoline
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 6-Hydrazinylquinoline. Given the potential hazards associated with this compound, adherence to strict safety protocols is paramount. This document is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be consulted for detailed information.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. Use powder-free nitrile or neoprene gloves. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[1][2] |
| Eye Protection | Safety goggles or face shield | Use tight-sealing safety goggles or a full-face shield to protect against splashes.[3][4] |
| Body Protection | Laboratory coat or disposable gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area or a chemical fume hood. If there is a risk of inhaling dust or aerosols, an N95 or higher-rated respirator may be necessary.[5] |
| Foot Protection | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory setting. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling hydrazine and quinoline compounds.
2. Handling Procedure:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared and covered container to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Practices: Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention. |
Spill and Disposal Plan
Chemical Spill Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[7]
-
Do not mix with other waste streams unless compatibility is known.[7]
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7] Do not dispose of it down the drain.
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
